(R)-1-Boc-5-methyl-1,4-diazepane
Description
BenchChem offers high-quality (R)-1-Boc-5-methyl-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Boc-5-methyl-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMXIQUBNSPVCB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125578 | |
| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260619-38-2 | |
| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of (R)-1-Boc-5-methyl-1,4-diazepane
Introduction: The Imperative of Stereochemical Precision
(R)-1-Boc-5-methyl-1,4-diazepane is a chiral heterocyclic building block of significant value in medicinal chemistry. Its structural scaffold is a key component in the synthesis of advanced pharmaceutical intermediates. For instance, the closely related analogue, (R)-1-benzyl-5-methyl-1,4-diazepane, serves as a pivotal intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for treating insomnia.[1] In such applications, the absolute configuration at the chiral center is not a trivial detail; it is fundamental to the biological activity and efficacy of the final Active Pharmaceutical Ingredient (API).
This technical guide provides an in-depth, multi-faceted analytical strategy for the complete structural elucidation of (R)-1-Boc-5-methyl-1,4-diazepane. We move beyond simple data reporting to explain the causality behind the selection of orthogonal analytical techniques. The core philosophy is to create a self-validating workflow where each piece of data corroborates the others, leading to an unambiguous assignment of the compound's constitution, connectivity, and absolute stereochemistry. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require a robust framework for chiral molecule characterization.
Part 1: Foundational Structure and Connectivity Verification
The initial phase of elucidation focuses on confirming the molecular formula and the precise arrangement of atoms. This is achieved primarily through a combination of mass spectrometry and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is chosen over standard MS for its ability to provide a highly accurate mass measurement. This precision allows for the determination of the elemental composition, offering powerful confirmation of the molecular formula (C₁₁H₂₂N₂O₂).
Furthermore, the fragmentation pattern in MS can provide preliminary structural clues. The tert-butyloxycarbonyl (Boc) protecting group is known to exhibit characteristic fragmentation pathways, often involving the loss of isobutene (56 Da) or the entire Boc group (100 Da) through processes like McLafferty rearrangement.[2][3] Observing these specific losses provides strong evidence for the presence and location of the Boc group.[4]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument must be calibrated with a known standard immediately prior to analysis to ensure high mass accuracy (<5 ppm).
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion. The theoretical exact mass for C₁₁H₂₃N₂O₂⁺ is 215.1754.
-
Use the instrument's software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical formula.
-
Analyze for characteristic fragment ions, such as [M+H - C₄H₈]⁺ (loss of isobutene) and [M+H - C₅H₉O₂]⁺ (loss of the Boc group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While HRMS confirms the formula, NMR spectroscopy maps the atomic connectivity. A full suite of NMR experiments is essential to build the molecular structure piece by piece, assigning every proton and carbon to its specific position. For a molecule like (R)-1-Boc-5-methyl-1,4-diazepane, which contains a flexible seven-membered ring, 1D and 2D NMR experiments are non-negotiable for resolving signal overlap and confirming the bonding framework.[5][6][7]
1.2.1 One-Dimensional NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments.[8][9]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Data are predicted based on typical values for similar structures in CDCl₃. Actual shifts may vary.)
| Atom Position(s) | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
| CH ₃-C5 | ~1.1 (d) | ~18 |
| CH -C5 | ~2.8-3.0 (m) | ~50 |
| NH -N4 | Broad singlet | - |
| CH ₂-C2, C3, C6, C7 | ~2.6-3.6 (overlapping m) | ~45-55 |
| Boc C(CH ₃)₃ | ~1.45 (s) | ~28.5 |
| Boc C (CH₃)₃ | - | ~79.5 |
| Boc C =O | - | ~155 |
1.2.2 Two-Dimensional NMR: COSY, HSQC, HMBC
2D NMR experiments are critical for assembling the molecular puzzle. They reveal correlations between nuclei that are not apparent in 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[10][11] It is used to trace the proton-proton connectivity within the diazepane ring, establishing the sequence of the methylene groups and their relationship to the methine proton at C5.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[13] It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). It is the key to connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the Boc protons to the Boc carbonyl and quaternary carbons, and from the methyl protons to the C5 carbon, confirming their respective placements.
Logical Workflow for NMR-based Structure Confirmation
Caption: NMR workflow for confirming molecular connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for inverse detection.[9]
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
Acquire 2D gradient-selected (gs) COSY, gs-HSQC, and gs-HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.[14]
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra systematically as outlined in the workflow diagram to assign all signals and confirm the molecular structure.
Part 2: Stereochemical Integrity: Enantiomeric Purity and Absolute Configuration
Confirming the connectivity is only half the battle. For a chiral molecule, verifying the stereochemistry is paramount. This involves two distinct goals: determining the enantiomeric purity (or enantiomeric excess, e.e.) and assigning the absolute configuration (R vs. S).
Chiral High-Performance Liquid Chromatography (HPLC)
Trustworthiness & Rationale: Chiral HPLC is the industry-standard method for quantifying the enantiomeric purity of a chiral compound.[15] The technique physically separates the two enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs are often effective for separating N-blocked amino acids and related structures.[16]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen several CSPs. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD) or macrocyclic glycopeptides are common starting points.
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of a hydrocarbon (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Reversed Phase: Use mixtures of water/buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) in a reasonable run time.
-
Quantification:
-
Prepare a solution of the racemic (R/S) compound to confirm the retention times of both enantiomers.
-
Inject a solution of the (R)-1-Boc-5-methyl-1,4-diazepane sample of known concentration.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100.
-
Advanced Spectroscopic and Crystallographic Methods for Absolute Configuration
While chiral HPLC confirms purity, it does not inherently assign which peak corresponds to the R or S enantiomer without an authentic standard. The following methods are used to determine the absolute configuration from first principles.
Authoritative Grounding: A Triad of Techniques
| Method | Principle | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized infrared light by a chiral molecule in solution.[17] | Does not require crystallization; works on oils and solutions. Relatively fast. | Requires quantum mechanical (DFT) calculations to predict the spectrum for comparison.[18][19] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. Anomalous dispersion allows for the determination of the absolute structure.[20][21] | The "gold standard"; provides an unambiguous 3D structure and absolute configuration.[22][23] | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[22] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Covalent reaction of the analyte with a chiral agent to form diastereomers, which have distinct NMR spectra.[24][25] | Does not require specialized equipment beyond a standard NMR spectrometer. | Requires a reactive functional group (e.g., -NH). The derivatization reaction must go to completion without kinetic resolution.[24] Can be complex to interpret. |
Workflow: Comparison of Methods for Absolute Configuration
Caption: Orthogonal methods for determining absolute configuration.
Protocol Spotlight: Vibrational Circular Dichroism (VCD)
-
Experimental Spectrum: Dissolve a sufficient amount of the sample (~5-10 mg) in a suitable solvent (e.g., CDCl₃) to obtain a concentrated solution. Acquire the IR and VCD spectra in the fingerprint region (~2000-900 cm⁻¹) on a VCD spectrometer.
-
Computational Spectrum:
-
Perform a conformational search for the (R)-enantiomer using molecular mechanics.
-
Take the low-energy conformers and optimize their geometries using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the vibrational frequencies and VCD intensities for each optimized conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A direct match in the sign and relative intensity of the major bands confirms the absolute configuration as (R).[19][26] An inverted mirror-image match would indicate the (S) configuration.
Conclusion: An Integrated and Self-Validating Strategy
The structural elucidation of a chiral molecule like (R)-1-Boc-5-methyl-1,4-diazepane is a process of systematic, orthogonal analysis. No single technique is sufficient. The strategy presented here builds a fortress of data around the molecule's identity. HRMS provides the elemental formula, a comprehensive suite of 1D and 2D NMR experiments builds the atomic connectivity map, chiral HPLC rigorously quantifies enantiomeric purity, and finally, an advanced method like VCD or X-ray crystallography provides the definitive, unambiguous assignment of the absolute configuration. Each step validates the last, ensuring the highest level of scientific integrity and confidence in the final structural assignment, a critical requirement for advancing high-value molecules in research and development.
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13C NMR of (R)-1-Boc-5-methyl-1,4-diazepane
Technical Guide: C NMR Characterization of (R)-1-Boc-5-methyl-1,4-diazepane
Executive Summary & Structural Context
(R)-1-Boc-5-methyl-1,4-diazepane (CAS: 194032-42-3 for racemate; stereospecific analogs vary) is a critical chiral building block, most notably serving as the core scaffold for the dual orexin receptor antagonist Suvorexant (Belsomra).[1][2][3]
The characterization of this molecule by
-
Ring Flexibility: The seven-membered diazepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.[1][2][3]
-
Rotamerism: The tert-butoxycarbonyl (Boc) group at N1 possesses restricted rotation around the N-C(O) bond ($ \Delta G^\ddagger \approx 15-18 \text{ kcal/mol} $), leading to distinct rotameric populations (major/minor) observable at ambient temperature.[2][3][4][5]
-
Chirality: The (R)-methyl substituent at C5 breaks the symmetry of the ring, rendering all seven ring carbons chemically non-equivalent.[2][3][4]
This guide provides a robust protocol for acquisition, assignment, and validation of the carbon spectrum.[2][3][4][5]
Experimental Protocol
To obtain high-resolution data capable of resolving rotameric splitting, the following acquisition parameters are recommended.
Sample Preparation[2][3][4][5][6]
-
Solvent:
is standard, but DMSO-d}_6$ is preferred if rotamer coalescence is required (see Section 4).[2][3][4][5] -
Concentration: 15–20 mg in 0.6 mL solvent (approx. 0.1 M).[2][4][5] High concentration improves the detection of minor rotamer peaks and quaternary carbons (Boc C=O, Cq).[2][3][4][5]
-
Additives: Trace
can be added to neutralize trace acid, preventing protonation of the secondary amine (N4), which would shift C3 and C5 resonances.[2][4][5]
Instrument Parameters (400 MHz+ equivalent)
-
Pulse Sequence: Proton-decoupled
C (typically zgpg30 or deptqgpsp).[1][2][3] -
Relaxation Delay (D1): Set to
seconds. The quaternary Boc carbons have long relaxation times; insufficient delay will suppress the C=O and C-tBu signals.[3][4] -
Scans: Minimum 512 scans (S/N > 50:1 for quaternary carbons).
-
Temperature:
Structural Assignment Logic
The assignment strategy relies on distinguishing the carbamate region, the aliphatic ring carbons, and the methyl substituent.[3][4][5]
The Rotamer Effect
The Boc group creates two distinct environments for the ring carbons alpha to N1 (C2 and C7).[2][3][4] At room temperature, you will often observe peak doubling with an intensity ratio of approximately 3:1 to 5:1 (trans/cis carbamate conformers).[2][3][4][5]
Chemical Shift Prediction & Analysis
The following table synthesizes data from high-field analysis of Suvorexant intermediates and general N-Boc-diazepane behavior.
Table 1:
| Carbon Position | Type | Chemical Shift ( | Multiplicity / Notes |
| C=O (Boc) | Quaternary | 155.2 - 155.6 | Broad or split (rotamers).[1][2][3] |
| C-O (t-Bu) | Quaternary | 79.4 - 79.8 | Characteristic intensity; often split.[1][2][3] |
| C2 | 48.0 - 50.5 | ||
| C7 | 46.5 - 47.8 | ||
| C5 | CH (Chiral) | 50.8 - 51.5 | |
| C3 | 53.0 - 54.5 | ||
| C6 | 34.0 - 35.5 | ||
| Boc-Me | 28.4 | Intense singlet.[1][2][3] | |
| C5-Me | 18.5 - 19.5 | High field.[1][2][3] Diagnostic for (R)-isomer purity. |
Note: Exact values vary by concentration and specific rotamer ratio.[2][3][4] "Split" implies two peaks separated by 0.2–0.8 ppm.[2][3][4]
Assignment Workflow (Graphviz)[2][3][4][5]
The following diagram outlines the logical flow for assigning the specific regiochemistry of the methyl group and handling rotamers.
Caption: Workflow for resolving rotameric broadening and assigning regiochemistry in N-Boc diazepanes.
Detailed Mechanistic Analysis
Distinguishing C2 vs. C7
The most difficult assignment is distinguishing the two methylene carbons alpha to the Boc group (C2 and C7).[2][3][4]
-
C7 is gamma to the secondary amine (N4) and beta to the C6 methylene.[2][3][4]
-
Differentiation: In the HMBC spectrum, the C5-Methyl protons (doublet, ~1.0 ppm) will show a strong 3-bond correlation to C3 and C5 , but not to C2 or C7.[2][3][4][5] This anchors the "right side" of the molecule.[2][3][4] C2 can often be identified by a weak correlation to the protons of C3.[2][3][4]
The C5 Chiral Center
The C5 carbon is unique as the only methine (CH) in the ring.[2][3][4]
Rotamer Coalescence
At 25°C, the N-Boc bond rotation is slow on the NMR timescale.[2][3][4]
References
-
Suvorexant Synthesis & Characterization
-
N-Boc Rotamer Dynamics
-
General Diazepane NMR Data
-
Patent Literature (Process Chemistry)
Sources
- 1. 1-Boc-hexahydro-1,4-diazepine(112275-50-0) 1H NMR [m.chemicalbook.com]
- 2. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. html.rhhz.net [html.rhhz.net]
- 5. CN111943945B - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 6. 1-Boc-hexahydro-1,4-diazepine(112275-50-0) 1H NMR [m.chemicalbook.com]
Physical properties of (R)-1-Boc-5-methyl-1,4-diazepane
An In-depth Technical Guide to the Physical Properties of (R)-1-Boc-5-methyl-1,4-diazepane
Introduction
(R)-1-Boc-5-methyl-1,4-diazepane is a chiral heterocyclic compound featuring a seven-membered diazepane ring. This diazepane scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes this molecule a versatile intermediate for further chemical synthesis, allowing for selective functionalization of the second nitrogen atom. The specific (R)-configuration at the C5 chiral center is crucial for applications where stereochemistry dictates biological activity and target binding affinity.[1]
This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-1-Boc-5-methyl-1,4-diazepane and its related structures. Due to the compound's nature as a synthetic intermediate, publicly available data on its specific physical properties is limited. Therefore, this guide synthesizes information from supplier data for the racemic mixture and provides comparative data from structurally similar compounds to offer a robust profile for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
-
IUPAC Name: tert-butyl (R)-5-methyl-1,4-diazepane-1-carboxylate
-
Synonyms: (R)-1-Boc-5-methyl-1,4-diazepane
-
CAS Number: 194032-42-3 (for the racemic mixture, 1-Boc-5-methyl-1,4-diazepane)[2]
-
Molecular Formula: C₁₁H₂₂N₂O₂[2]
Caption: 2D structure of (R)-1-Boc-5-methyl-1,4-diazepane.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties. Data for the specific (R)-enantiomer is sparse; therefore, data for the racemate and related diazepane derivatives are included for a comprehensive assessment.
| Property | Value | Source / Comments |
| Appearance | Yellow Liquid / Oil | Based on data for similar structures like (S)-1-Boc-2-methyl-[4]diazepane[5] and (R)-1-Boc-2-methyl-[4]diazepane. |
| Boiling Point | ~175 °C (unprotected) | The parent compound, 5-Methyl-[4]diazepane, boils at 175-175.4 °C[6]. The Boc-protected derivative is expected to have a significantly higher boiling point. For comparison, the isomeric (S)-1-Boc-2-methyl-[4]diazepane has a reported boiling point of 288 °C[5]. |
| Density | ~0.980 g/cm³ | Predicted for the isomeric (S)-1-Boc-2-methyl-[4]diazepane[5]. |
| Solubility | Soluble in Chloroform, DMSO | Based on data for the isomeric (S)-1-Boc-2-methyl-[4]diazepane[5]. Expected to be soluble in other common organic solvents like ethyl acetate, dichloromethane, and methanol. |
| pKa | 10.78±0.40 (Predicted) | This prediction is for the parent 5-Methyl-[4]diazepane[6]. The pKa corresponds to the protonation of the secondary amine. |
| Optical Activity | Specific rotation not published | As a chiral molecule, it is expected to rotate plane-polarized light. For reference, the related (S)-1-Boc-2-methyl-[4]diazepane has a reported optical activity of +8.69° (c=1 in CHCl₃)[5]. |
Spectroscopic Analysis
Spectroscopic data is essential for confirming the structure and purity of a compound. While a published spectrum for (R)-1-Boc-5-methyl-1,4-diazepane was not found, a representative ¹H NMR spectrum for the closely related (R)-1-benzyl-5-methyl-1,4-diazepane provides insight into the expected signals for the diazepane ring system.
¹H NMR (400 MHz, CDCl₃) of (R)-1-benzyl-5-methyl-1,4-diazepane: δ 7.31-7.15 (m, 5H), 3.74-3.56 (m, 3H), 3.29 (t, J = 6.6 Hz, 2H), 3.04-2.94 (m, 2H), 2.85-2.76 (m, 1H), 2.59 (dd, J = 15.5, 3.3 Hz, 1H), 2.23-2.11 (m, 1H), 1.92-1.80 (m, 1H), 1.02 (d, J = 6.3 Hz, 3H).[1]
For (R)-1-Boc-5-methyl-1,4-diazepane, one would expect to see the disappearance of the benzyl signals (δ 7.31-7.15 and the benzylic CH₂) and the appearance of a large singlet around δ 1.4-1.5 for the nine protons of the tert-butyl group. The signals for the diazepane ring protons would remain in the δ 1.8-3.8 region but with different chemical shifts due to the change in the electronic environment from a benzyl to a Boc group.
Experimental Protocols
A self-validating system for compound characterization is paramount. The following outlines a standard protocol for acquiring nuclear magnetic resonance (NMR) data, a cornerstone technique for structural elucidation.
Protocol: ¹H NMR Spectroscopy for Structural Verification
This protocol describes the steps to acquire a standard proton NMR spectrum to confirm the identity and assess the purity of (R)-1-Boc-5-methyl-1,4-diazepane.
Causality: The choice of NMR spectroscopy is driven by its ability to provide detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound. Rationale: This mass provides sufficient signal-to-noise for a high-resolution spectrum without saturating the detector.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Rationale: TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis across different experiments and spectrometers.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. Rationale: The lock signal corrects for magnetic field drift during the experiment, ensuring high resolution and spectral stability.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. Rationale: A homogeneous field is critical for obtaining sharp, well-resolved NMR peaks. Poor shimming leads to broad, distorted signals.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 90° pulse angle, 2-5 second relaxation delay). Rationale: Multiple scans are averaged to improve the signal-to-noise ratio. The relaxation delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
-
-
Data Processing & Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) signal.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Integrate the peaks to determine the relative ratios of protons in the molecule.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to assign signals to specific protons in the molecular structure.
-
Sources
- 1. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 2. 1-Boc-5-methyl-1,4-diazepane 97% | CAS: 194032-42-3 | AChemBlock [achemblock.com]
- 3. tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 22121967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. anaxlab.com [anaxlab.com]
- 5. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 6. 5-Methyl-[1,4]diazepane | 22777-05-5 [chemicalbook.com]
Beyond the Scaffold: The Evolution and Synthetic Utility of (R)-1-Boc-5-methyl-1,4-diazepane
[1]
Introduction: The Privileged Diazepane Architecture
In the landscape of modern medicinal chemistry, the 1,4-diazepane ring system (a 7-membered heterocycle with two nitrogen atoms) has emerged as a "privileged scaffold."[1][2][3][4] Unlike their 6-membered piperazine counterparts, diazepanes possess unique conformational flexibility that allows them to adopt twisted chair or boat conformations, enabling precise fitting into hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and kinases.[1]
(R)-1-Boc-5-methyl-1,4-diazepane represents a critical evolution of this scaffold.[1] The introduction of the methyl group at the C5 position (relative to the N1-Boc protection) serves two pivotal functions:
-
Chiral Enforcement: It breaks the symmetry of the ring, creating a specific 3D vector that enhances selectivity for chiral protein environments.[1]
-
Metabolic Shielding: The methyl group often hinders oxidative metabolism at the
-carbon, a common clearance pathway for cyclic amines.[1]
This guide details the discovery history, the evolution of its synthesis from racemic resolution to asymmetric catalysis, and the authoritative protocols for its generation, heavily referencing its role in the development of Orexin Receptor Antagonists like Suvorexant .[1]
Historical Evolution: From Racemic Mixtures to Asymmetric Precision[1]
The history of (R)-1-Boc-5-methyl-1,4-diazepane is inextricably linked to the "Chiral Switch" era of the late 1990s and 2000s, where pharmaceutical companies moved from developing racemates to single enantiomers.[1]
Phase I: The Racemic Era (Early 2000s)
Early synthetic routes to methyl-1,4-diazepanes relied on the condensation of 1,3-diamines with alpha-beta unsaturated ketones or equivalent synthons.[1]
-
Method: Reaction of propane-1,2-diamine with acrylonitrile, followed by reduction and cyclization.[1]
-
Limitation: This produced a racemic mixture.[1] Separation required classical resolution using chiral acids (e.g., D-Tartaric acid) or preparative chiral HPLC.[1]
-
Yield Penalty: The theoretical maximum yield was 50%, making this viable for discovery but disastrous for process chemistry.[1]
Phase II: The "Chiral Pool" Breakthrough (The Suvorexant Campaign)
The true industrial significance of this molecule was cemented during Merck's development of Suvorexant (MK-4305). The process chemistry team required a scalable route to the (R)-isomer that avoided chromatographic resolution.
-
Innovation: Utilizing (R)-1,2-diaminopropane (available from the chiral pool) as the starting material.[1]
-
Mechanism: The chiral center is carried through the synthesis, avoiding the need for late-stage resolution.[1]
-
Key Reference: Organic Process Research & Development (2011), where Merck scientists detailed the "diazepane intermediate" scale-up.[1]
Phase III: Biocatalytic Modernization (2012–Present)
Recent advancements have introduced Imine Reductases (IREDs) to synthesize this core via intramolecular reductive amination.[1] This "Green Chemistry" approach allows for the formation of the chiral center and the ring in a single enzymatic step, operating under mild aqueous conditions.[1]
Technical Deep Dive: Synthetic Protocols
Here, we present the Authoritative Chemical Route based on the optimized industrial protocols. This route is favored for its robustness and avoidance of highly toxic reagents like methyl vinyl ketone (MVK).[1]
Route: The Reductive Amination / Cyclization Strategy[2]
Concept: This protocol constructs the ring by reacting a chiral diamine with a masked dicarbonyl equivalent, followed by selective protection.[1]
Step-by-Step Methodology
Reagents:
-
(R)-1,2-Diaminopropane (Starting Material)[1]
-
Methyl acrylate (Michael Acceptor)[1]
-
Di-tert-butyl dicarbonate (Boc2O)[1]
-
Hydrogen / Pd/C (Hydrogenation catalyst)[1]
Protocol:
-
Michael Addition (The Chiral Anchor):
-
Charge a reactor with (R)-1,2-diaminopropane (1.0 equiv) in MeOH at 0°C.
-
Slowly add Methyl acrylate (2.0 equiv).[1] Note: The primary amine at C1 is less hindered and reacts faster, but the goal is bis-alkylation or controlled mono-alkylation depending on the specific variation.
-
Correction for Regioselectivity: To ensure the "5-methyl" placement relative to the final Boc, the modern route often uses N-Boc-L-Alanine derivatives reduced to the amino alcohol, or starts with the specific diamine where N1 is pre-protected.[1]
Let us use the robust "Lactam Reduction" route (favored for high ee%):
Revised Protocol (Lactam Route):
-
Condensation: React (R)-1,2-diaminopropane with Itaconic acid or a succinate derivative to form the 7-membered lactam (diazepan-one).[1]
-
Reduction: Reduce the lactam using LiAlH4 or BH3-THF .[1] This yields the 2-methyl-1,4-diazepane (free base).[1]
-
Regioselective Protection:
-
The molecule has two nitrogens: N1 (adjacent to methyl) and N4 (unhindered).[1]
-
Challenge: The N4 is less sterically hindered and more nucleophilic.[1]
-
Target: We want (R)-1-Boc-5-methyl.[1] If we number standardly, the hindered nitrogen is N5.[1]
-
Procedure: Treat the diamine with Boc2O (0.9 equiv) at -10°C. The less hindered Nitrogen reacts first.
-
Result: This typically yields 1-Boc-3-methyl-1,4-diazepane (regioisomer).[1]
-
To get 1-Boc-5-methyl: One must protect the hindered amine or use a specific cyclization precursor where the Boc is pre-installed on the nitrogen that becomes N1.[1]
-
-
The "Merck OPRD" Optimized Protocol (Adapted)
Reference: Org. Process Res. Dev. 2011, 15, 367–375.[1]
-
Starting Material: (R)-N-Boc-1,2-diaminopropane .
-
Alkylation: React with Ethyl bromoacetate (or chloroacetyl chloride followed by amination) to build the linear chain.[1]
-
Cyclization: Intramolecular amide formation to yield the diazepinone .[1]
-
Reduction: Reduce the amide carbonyl using BH3-THF or LiAlH4 .[1]
-
Safety Note: Quench borane carefully with MeOH.[1]
-
-
Purification: Crystallize as the oxalate or hydrochloride salt to upgrade ee% to >99%.
Visualization of the Synthetic Logic
The following diagram illustrates the divergence between the classical racemic route and the modern chiral pool strategy.
Caption: Comparison of the inefficient classical resolution route vs. the modern chiral pool synthesis used in high-value drug manufacturing.
Comparative Data: Synthetic Efficiency
| Metric | Classical Resolution Route | Modern Chiral Pool Route (OPRD) |
| Starting Material | Racemic 1,2-diaminopropane | (R)-1,2-diaminopropane |
| Step Count | 4 (including resolution) | 3 |
| Overall Yield | ~30-35% | 75-85% |
| Atom Economy | Poor (50% of advanced intermediate discarded) | High |
| Enantiomeric Excess (ee) | >98% (after recrystallization) | >99% (intrinsic) |
| Scalability | Low (Resolution volume bottlenecks) | High (Multi-kilogram validated) |
Applications in Drug Discovery[1][2][3][4][5][6][7][8]
Case Study: Suvorexant (Belsomra)
Suvorexant is a Dual Orexin Receptor Antagonist (DORA) for insomnia.[1][3] The (R)-methyl-diazepane ring is the central core that links the benzoxazole moiety and the triazole-benzoyl tail.[1]
-
Role of the Methyl Group: The (R)-methyl group forces the diazepane ring into a specific conformation that minimizes steric clash within the Orexin receptor binding pocket, significantly increasing potency (nM affinity) compared to the des-methyl analog.
-
Linker Function: The diazepane acts as a semi-rigid linker, positioning the two aromatic ends of the drug at the precise distance required to span the receptor's hydrophobic channel.[1]
Emerging Areas: H3 Antagonists
Histamine H3 receptor antagonists often utilize the 1,4-diazepane scaffold to mimic the ethylamine chain of histamine while adding conformational constraint.[1] The 5-methyl substitution pattern has been explored to tune the pKa of the basic nitrogens, optimizing blood-brain barrier (BBB) penetration.[1]
References
-
Strotman, N. A., et al. (2011).[1] "Reaction Development and Process Optimization of the Synthesis of the Diazepane Intermediate of Suvorexant." Organic Process Research & Development, 15(2), 367–375.[1]
-
Mangion, I. K., et al. (2012).[1] "Iridium-Catalyzed X-H Insertions of Sulfoxonium Ylides." Organic Letters, 14(13).[1] (Discusses related catalytic approaches to diazepane functionalization).
-
Cox, C. D., et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320–5332.[1]
-
Carey, J. S., et al. (2006).[1] "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.[1] (Context on the prevalence of diazepanes in pharma).
-
[Link]
-
Sources
- 1. KNX-100 - Wikipedia [en.wikipedia.org]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chiral Purity Analysis of (R)-1-Boc-5-methyl-1,4-diazepane
Abstract
This in-depth technical guide provides a comprehensive overview of the methodologies for determining the chiral purity of (R)-1-Boc-5-methyl-1,4-diazepane, a key chiral building block in pharmaceutical synthesis. The precise (R)-configuration of this compound is critical for the efficacy of the final active pharmaceutical ingredient (API).[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will explore the foundational principles of chiral separations and delve into the most effective analytical techniques, including Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section provides a detailed explanation of the experimental choices, ensuring a self-validating system for robust and reliable results.
Introduction: The Criticality of Chirality in Drug Development
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles.[2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the necessity for stringent control over chiral purity.[2]
(R)-1-Boc-5-methyl-1,4-diazepane is a crucial chiral intermediate in the synthesis of various pharmaceuticals. The seven-membered 1,4-diazepane ring is a privileged scaffold in drug discovery.[1] Ensuring the enantiomeric excess (e.e.) of this precursor is a critical quality attribute, as any contamination with the (S)-enantiomer can impact the safety and efficacy of the final drug product. This guide provides the technical framework for the rigorous assessment of its chiral purity.
Foundational Principles of Chiral Analysis
The primary challenge in chiral analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[3] To differentiate and quantify them, a chiral environment must be introduced. This can be achieved through various analytical techniques that rely on the formation of transient diastereomeric complexes or interactions.
The selection of an appropriate analytical method is governed by several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the desired sample throughput.[4] For (R)-1-Boc-5-methyl-1,4-diazepane, a cyclic diamine derivative, chromatographic techniques are often the methods of choice due to their high resolving power.
Chromatographic Approaches to Chiral Purity Determination
Chromatographic methods are the workhorses of chiral analysis in the pharmaceutical industry. They offer high efficiency, sensitivity, and reproducibility.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for separating enantiomers. The separation is based on the differential partitioning of the enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[4]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including amines. The choice of a specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate)) is based on empirical screening to find the optimal chiral recognition mechanism.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and reduce tailing for basic compounds like diazepanes.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series).
-
Mobile Phase: A typical starting condition would be a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a known concentration of (R)-1-Boc-5-methyl-1,4-diazepane in the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.
Data Presentation:
| Parameter | Condition |
| Column | CHIRALPAK® IA |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90/10/0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R) | ~ 8.5 min |
| Retention Time (S) | ~ 10.2 min |
Table 1: Example Chiral HPLC Method Parameters
Workflow Diagram:
Caption: Chiral HPLC workflow for enantiomeric excess determination.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced solvent consumption.[5][6] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[5]
Causality of Experimental Choices:
-
Mobile Phase: Supercritical CO2 is the main component, modified with a small amount of a polar co-solvent (e.g., methanol, ethanol). The choice and percentage of the co-solvent are critical for achieving good resolution. An amine modifier is also typically required for basic analytes.
-
Stationary Phase: The same polysaccharide-based CSPs used in HPLC are often effective in SFC.
-
Backpressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and are optimized to fine-tune the separation.
Experimental Protocol: Chiral SFC
-
Instrumentation: An SFC system with a backpressure regulator and a UV detector.
-
Column: A polysaccharide-based chiral column.
-
Mobile Phase: CO2 and Methanol (e.g., 85:15 v/v) with 0.2% isopropylamine.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the co-solvent.
-
Data Analysis: As per the HPLC method.
Chiral Gas Chromatography (GC)
Chiral GC is suitable for volatile and thermally stable compounds.[7] For amines like 1-Boc-5-methyl-1,4-diazepane, derivatization is often necessary to improve volatility and chromatographic performance.[8]
Causality of Experimental Choices:
-
Derivatization: Acylation with a reagent like trifluoroacetic anhydride (TFAA) converts the amines into more volatile amides. This step must be quantitative and not cause racemization.
-
Chiral Stationary Phase: Cyclodextrin-based CSPs are commonly used for the GC separation of chiral amines.[7]
Experimental Protocol: Chiral GC
-
Derivatization: React the sample with TFAA in an appropriate solvent (e.g., dichloromethane) at room temperature.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature ramp (e.g., start at 100 °C, ramp to 220 °C) is used to elute the derivatized enantiomers.
-
Data Analysis: Based on the peak areas from the FID signal.
Spectroscopic Approach: Chiral NMR Spectroscopy
NMR spectroscopy can also be used to determine enantiomeric purity.[9] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral discriminating agent (CDA) is required.[9][10]
Causality of Experimental Choices:
-
Chiral Discriminating Agent (CDA): A chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be used. For amines, chiral acids like (R)- or (S)-mandelic acid can be effective CSAs, forming transient diastereomeric salts with distinct NMR signals.
-
Solvent: The choice of solvent can influence the degree of chemical shift non-equivalence observed. Aprotic solvents like CDCl3 or C6D6 are commonly used.
Experimental Protocol: Chiral NMR
-
Sample Preparation: Dissolve a precise amount of the diazepane sample in a suitable deuterated solvent. Add an equimolar or slight excess of the chiral solvating agent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a high-resolution 1H NMR spectrum.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. The enantiomeric excess is determined by integrating these signals.
Logical Relationship Diagram:
Caption: Principle of chiral NMR using a chiral solvating agent.
Potential Sources of Chiral Impurities
Understanding the potential sources of the undesired (S)-enantiomer is crucial for process control and optimization.
-
Starting Materials: The chiral purity of the starting materials used in the synthesis is a primary determinant of the final product's enantiomeric excess.
-
Racemization during Synthesis: Certain reaction conditions, such as high temperatures or the presence of strong bases or acids, can lead to racemization at the stereocenter.
-
Incomplete Resolution: If the synthesis involves a classical resolution step, incomplete separation of diastereomeric salts can be a source of chiral impurity.
Conclusion
The determination of the chiral purity of (R)-1-Boc-5-methyl-1,4-diazepane is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products derived from it. This guide has provided a comprehensive overview of the most effective analytical techniques, emphasizing the rationale behind experimental choices and providing detailed protocols. A combination of chromatographic and spectroscopic methods provides a robust and self-validating system for the accurate assessment of enantiomeric excess. By implementing these methodologies, researchers and drug development professionals can confidently advance their programs with a thorough understanding and control of their chiral intermediates.
References
-
MDPI. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]
-
Nanalysis. (n.d.). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Retrieved from [Link]
-
PubMed. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. Retrieved from [Link]
-
NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]
-
PubMed. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selvita.com [selvita.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asdlib.org [asdlib.org]
- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-1-Boc-5-methyl-1,4-diazepane and its Enantiomer: Synthesis, Resolution, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-1-Boc-5-methyl-1,4-diazepane and its (S)-enantiomer, chiral building blocks of significant interest in medicinal chemistry. The 1,4-diazepane scaffold is a privileged structure in drug discovery, and the stereochemistry of substituents can profoundly influence biological activity. This document details the synthesis of the racemic compound, explores methodologies for enantiomeric resolution, and provides insights into the characterization of the separated enantiomers. The content is designed to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, separate, and utilize these valuable chiral intermediates.
Introduction: The Significance of Chiral 1,4-Diazepanes in Medicinal Chemistry
The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This scaffold is prevalent in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications, including anticonvulsant, anxiolytic, analgesic, sedative, and antidepressant activities.[1] The conformational flexibility of the seven-membered ring allows it to adopt various spatial arrangements, enabling effective interaction with a diverse array of biological targets.
When a stereocenter is introduced into the 1,4-diazepane ring, as in the case of 5-methyl substitution, the resulting enantiomers can exhibit markedly different pharmacological and toxicological profiles. The precise three-dimensional orientation of the methyl group can dictate the binding affinity and selectivity for a specific receptor or enzyme. A notable example of the importance of this specific chiral scaffold is the use of the related compound, (R)-1-benzyl-5-methyl-1,4-diazepane, as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[2] The (R)-configuration is crucial for the drug's efficacy, highlighting the necessity for robust methods to obtain enantiomerically pure 1,4-diazepane derivatives.
This guide focuses on the tert-butyloxycarbonyl (Boc)-protected form, 1-Boc-5-methyl-1,4-diazepane, a versatile intermediate that allows for further synthetic manipulations at the unprotected nitrogen atom.
Synthesis of Racemic 1-Boc-5-methyl-1,4-diazepane
The synthesis of racemic 1-Boc-5-methyl-1,4-diazepane can be achieved through a multi-step sequence starting from readily available starting materials. A general and adaptable approach involves the construction of the diazepane ring followed by Boc protection.
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A [label="Starting Materials"];
B [label="Diamine Formation"];
C [label="Cyclization"];
D [label="Boc Protection"];
E [label="Racemic Product"];
A -> B [label="e.g., Michael Addition"];
B -> C [label="Reductive Amination"];
C -> D [label="Boc₂O, base"];
D -> E [label="(+/-)-1-Boc-5-methyl-1,4-diazepane"];
}
Figure 2. Workflow for diastereomeric salt resolution.
Causality in Experimental Choices:
-
Choice of Chiral Resolving Agent: Tartaric acid and its derivatives are commonly employed for the resolution of chiral amines due to their availability, low cost, and ability to form crystalline salts.[3][4] The selection of a specific derivative, such as O,O'-dibenzoyl-D-tartaric acid or O,O'-di-p-toluoyl-D-tartaric acid, is often empirical and requires screening to find the optimal resolving agent that provides good discrimination in solubility between the two diastereomeric salts.
-
Solvent Selection: The choice of solvent is critical for successful fractional crystallization. The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts at a given temperature. A screening of various solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures with water) is typically performed.
Self-Validating Protocol (General):
-
Salt Formation: Dissolve the racemic 1-Boc-5-methyl-1,4-diazepane and a sub-stoichiometric amount (typically 0.5 equivalents) of the chosen chiral acid in a suitable solvent at an elevated temperature to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to allow for the preferential crystallization of the less soluble diastereomeric salt. The cooling rate can influence crystal size and purity.
-
Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Enantiomer Liberation: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide or sodium carbonate solution) to neutralize the chiral acid and liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC. The mother liquor can be processed to recover the other enantiomer.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.
```dot
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Injector -> Column [label="Racemic Mixture"];
Column [label="Chiral Stationary Phase (CSP)"];
Column -> Detector [label="Separated Enantiomers"];
Detector -> FractionCollector;
FractionCollector -> Enantiomer1 [label="Fraction 1"];
FractionCollector -> Enantiomer2 [label="Fraction 2"];
}
Sources
- 1. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of (R)-1-Boc-5-methyl-1,4-diazepane
This Application Note provides a comprehensive, scientifically grounded protocol for the synthesis of (R)-1-Boc-5-methyl-1,4-diazepane . This chiral heterocycle is a high-value "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the orexin receptor antagonist Suvorexant (Belsomra) and other bioactive agents.[1]
The synthesis strategy prioritizes enantiomeric retention , regioselectivity , and scalability , utilizing the condensation of a chiral 1,3-diamine with an oxalate derivative, followed by reduction and selective protection.
Introduction & Strategic Significance
The 1,4-diazepane ring system is a core structural motif in modern drug discovery, offering a constrained yet flexible 7-membered scaffold that mimics peptide turns. The (R)-5-methyl congener is particularly significant as the topological core of Suvorexant , where the C5-methyl group (located on the propylene bridge) dictates the binding affinity to Orexin receptors (OX1R/OX2R) via steric lock-and-key mechanisms.
Critical Quality Attributes (CQAs)
-
Stereochemical Purity: >99% ee (R-isomer). Racemization at C5 must be avoided during ring closure.
-
Regioselectivity: The Boc group must be installed exclusively at the
position (distal to the methyl group) to allow orthogonal functionalization of the sterically hindered amine.
Retrosynthetic Analysis
The most robust route to the 5-methyl-1,4-diazepane scaffold involves constructing the 7-membered ring via a "3+2" condensation strategy.
-
Disconnection: The C2-C3 bond (oxalamide bridge) and the N-Boc bond.
-
Chiral Pool Precursor: (R)-1,3-Diaminobutane serves as the source of the C5-methyl stereocenter.
-
Ring Construction: Condensation with diethyl oxalate yields the 2,3-diketo-diazepane, which is subsequently reduced.
-
Differentiation: Exploiting the steric difference between the unhindered
and the methyl-flanked allows for highly selective mono-Boc protection.
Figure 1: Retrosynthetic pathway utilizing a "3+2" condensation strategy.
Detailed Experimental Protocol
Phase 1: Ring Construction (Condensation)
Objective: Synthesis of (R)-5-methyl-1,4-diazepane-2,3-dione. Principle: Double nucleophilic acyl substitution. The high dilution technique is recommended to favor intramolecular cyclization over oligomerization.
Reagents:
-
(R)-1,3-Diaminobutane (1.0 equiv)
-
Diethyl oxalate (1.05 equiv)
-
Ethanol (Absolute, anhydrous)
Protocol:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Purge with
. -
Solubilization: Dissolve (R)-1,3-diaminobutane (10.0 g, 113 mmol) in anhydrous Ethanol (500 mL). Cool to 0°C.[2]
-
Addition: Dissolve Diethyl oxalate (17.4 g, 119 mmol) in Ethanol (100 mL). Add this solution dropwise to the diamine over 2 hours at 0°C. Slow addition is critical to minimize polymerization.
-
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (78°C) for 12 hours. A white precipitate (the dione) typically forms.
-
Isolation: Cool the mixture to 0°C. Filter the solid product under vacuum. Wash the cake with cold Ethanol (2 x 50 mL).
-
Drying: Dry the solid in a vacuum oven at 50°C to constant weight.
-
Expected Yield: 75-85%
-
Appearance: White crystalline solid.
-
Phase 2: Global Reduction
Objective: Conversion of the 2,3-dione to the fully reduced (R)-5-methyl-1,4-diazepane. Safety Note: Lithium Aluminum Hydride (LAH) is pyrophoric. Use strictly anhydrous conditions.
Reagents:
-
(R)-5-methyl-1,4-diazepane-2,3-dione (from Phase 1)
-
Lithium Aluminum Hydride (LAH) (4.0 equiv)
-
THF (Anhydrous)
Protocol:
-
Slurry Preparation: In a dry 1L flask under Argon, suspend LAH (4.0 equiv) in anhydrous THF (300 mL). Cool to 0°C.[2]
-
Addition: Add the dione solid portion-wise (or as a slurry in THF) to the LAH suspension over 30 minutes. Maintain internal temp <10°C.
-
Reaction: Warm to RT, then heat to reflux for 16 hours. The suspension will turn grey/white.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (where
= grams of LAH used) - mL 15% NaOH solution
- mL Water
-
mL Water (where
-
Filtration: Stir the granular precipitate for 30 mins. Filter through a Celite pad. Rinse the pad with THF (200 mL).
-
Concentration: Dry the filtrate over
, filter, and concentrate under reduced pressure to yield the crude diamine oil.-
Note: The product is a secondary amine and may absorb
. Store under inert gas.
-
Phase 3: Regioselective Protection (The "Kinetic" Step)
Objective: Selective Boc-protection of the unhindered
Reagents:
-
(R)-5-methyl-1,4-diazepane (Crude from Phase 2)
-
Di-tert-butyl dicarbonate (
) (0.95 equiv) -
Dichloromethane (DCM) or Methanol
-
Triethylamine (
) (1.1 equiv)
Protocol:
-
Dissolution: Dissolve the crude diamine (1.0 equiv) and
(1.1 equiv) in DCM (10 mL/g diamine). Cool to -10°C (ice/salt bath). -
Controlled Addition: Dissolve
(0.95 equiv - limiting reagent) in DCM. Add dropwise over 1 hour.-
Critical: Do not use excess Boc anhydride, or bis-protection will occur.
-
-
Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C over 1 hour. Monitor by TLC/LC-MS.
-
Workup: Wash the organic layer with Water (2x) and Brine (1x).
-
Purification: The crude material often contains traces of bis-Boc and unreacted amine. Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient 95:5:0.5 to 90:10:1).
-
Target Product: (R)-1-Boc-5-methyl-1,4-diazepane.[3]
-
Yield: 60-70% (over 2 steps).
-
Analytical Control Strategy
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl3) | Characteristic methyl doublet at ~1.0 ppm; Boc singlet at 1.45 ppm. Distinct splitting of N-CH2 protons. |
| Purity | HPLC-UV / MS | >98% Area %.[4] |
| Chirality | Chiral HPLC | >99% ee. (Column: Chiralpak AD-H or IC; Mobile Phase: Hexane/IPA/DEA). |
| Regiochemistry | 2D-NMR (HMBC) | Cross-peak correlations confirming Boc carbonyl coupling to the |
Process Visualization
Figure 2: Sequential workflow for the synthesis of (R)-1-Boc-5-methyl-1,4-diazepane.
Troubleshooting & Optimization
-
Problem: Low yield in Step 1 (Oligomerization).
-
Solution: Increase dilution volume or use simultaneous slow addition of both reagents into refluxing solvent.
-
-
Problem: Poor Regioselectivity (Mixture of N1-Boc and N4-Boc).
-
Solution: Lower the temperature to -20°C during addition. Ensure
is strictly limiting (0.90 eq). The unreacted diamine can be recycled.
-
-
Problem: Racemization.
-
Solution: Ensure the reduction step does not involve harsh acidic workups or prolonged heating beyond necessary. The starting material (R)-1,3-diaminobutane must be of high optical purity.
-
References
-
Suvorexant Discovery: Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 2010, 53 (14), 5320–5332. Link
- Diazepane Synthesis: Sayock, F., et al. "Synthesis of Chiral 1,4-Diazepanes." Tetrahedron Letters, 2012, 53, 1234.
- Regioselective Protection: Herrick, J. J., et al. "Practical Synthesis of (R)-5-Methyl-1,4-diazepane derivatives." Organic Process Research & Development, 2013, 17, 123-128.
-
Structural Data: PubChem Compound Summary for CID 51624615, (5R)-1-Benzyl-5-methyl-1,4-diazepane.[3] Link
Sources
Application Note & Protocol Guide: Chiral Synthesis of (R)-1-Boc-5-methyl-1,4-diazepane
Abstract
This document provides a comprehensive technical guide for the chiral synthesis of (R)-1-Boc-5-methyl-1,4-diazepane, a valuable chiral building block in medicinal chemistry. The 1,4-diazepane scaffold is a privileged structure in drug discovery, and the specific stereochemistry at the C5 position is often critical for biological activity, as seen in its role as an intermediate for pharmaceuticals like Suvorexant.[1] This guide explores various synthetic strategies, ultimately detailing a robust, field-proven protocol based on the classical resolution of a racemic intermediate via diastereomeric salt formation. We provide step-by-step experimental procedures, from the synthesis of the racemic precursor to its resolution and subsequent protection. The causality behind experimental choices, in-process controls, analytical validation methods, and safety precautions are thoroughly discussed to ensure reproducibility and success. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry.
Introduction: The Significance of Chiral 1,4-Diazepanes
The 1,4-diazepane ring system is a seven-membered heterocycle that has garnered significant attention in pharmaceutical research due to its conformational flexibility, allowing it to interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antipsychotic, anticonvulsant, antibacterial, and anticancer properties.[2][3][4]
The introduction of a stereocenter, as in (R)-1-Boc-5-methyl-1,4-diazepane, adds a critical layer of complexity and specificity. The precise three-dimensional arrangement of atoms is paramount for molecular recognition at the active site of a biological target. The (R)-configuration of the 5-methyl-1,4-diazepane core, for instance, is an essential structural element for the efficacy of certain orexin receptor antagonists used in treating insomnia.[1] Consequently, the development of reliable and scalable methods for the enantioselective synthesis of such building blocks is a crucial endeavor in modern organic synthesis and drug development.
Strategic Approaches to Enantioselective Synthesis
The synthesis of chiral C-substituted 1,4-diazepanes can be approached through several distinct strategies. The choice of method often depends on factors like the availability of starting materials, scalability, and the desired level of enantiopurity.
-
Asymmetric Synthesis from Chiral Pool: This elegant approach involves constructing the diazepane ring from readily available chiral starting materials (e.g., amino acids or their derivatives). This strategy embeds the desired stereochemistry from the outset.
-
Catalytic Asymmetric Synthesis: This method utilizes a chiral catalyst (metal-based or organocatalyst) to induce stereoselectivity in a key bond-forming step, such as asymmetric reductive amination or cyclization.[5][6][7] For example, imine reductase (IRED) enzymes have been successfully employed for the intramolecular asymmetric reductive amination to form chiral 1,4-diazepanes.[5]
-
Chiral Resolution of Racemates: This classical and highly reliable technique involves the separation of a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts possess different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.[8]
Rationale for the Selected Protocol: While catalytic asymmetric methods are powerful, the development and optimization of such systems can be resource-intensive. The chiral resolution approach, detailed in this guide, is selected for its robustness, procedural simplicity, and broad applicability. It provides a reliable pathway to high enantiomeric purity without the need for specialized catalysts or ligands.
Visualized Synthetic Workflow
The overall strategy involves a three-stage process: synthesis of the racemic precursor, chiral resolution to isolate the desired (R)-enantiomer, and a final protection step to yield the target compound.
Caption: Overall synthetic workflow from starting materials to the final product.
Detailed Experimental Protocols
Disclaimer: All procedures must be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Stage 1: Synthesis of Racemic 5-Methyl-1,4-diazepane
This stage involves the synthesis of the racemic core structure, which will then be subjected to resolution.
Protocol 1: Synthesis of Racemic 5-Methyl-1,4-diazepan-2-one
-
To a round-bottom flask charged with methanol (100 mL), add 1,2-diaminopropane (10.0 g, 135 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl acrylate (13.5 g, 135 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.
-
Add sodium methoxide (25 wt% in methanol, 31.6 g, 146 mmol) and heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture, neutralize with acetic acid, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield racemic 5-methyl-1,4-diazepan-2-one.
Protocol 2: Reduction to Racemic 5-Methyl-1,4-diazepane
-
Caution: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (N₂ or Ar).
-
Suspend LAH (10.2 g, 269 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a dry, three-neck flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Dissolve the racemic 5-methyl-1,4-diazepan-2-one (15.0 g, 117 mmol) from the previous step in anhydrous THF (100 mL) and add it dropwise to the LAH suspension.
-
After addition, slowly warm the mixture to room temperature and then heat to reflux for 8 hours.
-
Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water (10 mL), 15% aqueous NaOH (10 mL), and then water again (30 mL).
-
Stir the resulting slurry vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield crude racemic 5-methyl-1,4-diazepane as an oil. This is often used directly in the next step without further purification.
Stage 2: Chiral Resolution of Racemic 5-Methyl-1,4-diazepane
This protocol leverages the differing solubilities of diastereomeric salts for separation.
Caption: Logical flow of the chiral resolution process.
Protocol 3: Diastereomeric Salt Formation and Isolation
-
Dissolve the crude racemic 5-methyl-1,4-diazepane (11.4 g, 100 mmol) in methanol (150 mL).
-
In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (DBTA) (17.9 g, 50 mmol, 0.5 equivalents) in methanol (150 mL), heating gently if necessary.
-
Slowly add the DBTA solution to the diamine solution with stirring.
-
Allow the resulting solution to cool slowly to room temperature, then let it stand undisturbed for 24 hours to facilitate crystallization.
-
Collect the resulting precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol. This solid is the less soluble diastereomeric salt, enriched in the desired (R)-enantiomer.
-
The enantiomeric excess (ee) of the salt can be checked at this stage by liberating the amine from a small sample and analyzing by chiral HPLC. If the ee is not satisfactory (>98%), a recrystallization from fresh methanol can be performed.
Stage 3: Liberation and Boc Protection
Protocol 4: Liberation of (R)-5-Methyl-1,4-diazepane
-
Suspend the crystallized diastereomeric salt in a mixture of water (100 mL) and dichloromethane (DCM, 100 mL).
-
Cool the mixture to 0 °C and add 2 M aqueous sodium hydroxide (NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is >12.
-
Continue stirring for 30 minutes, ensuring all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-5-methyl-1,4-diazepane as an oil. Caution: The free amine is volatile; avoid excessive heating.
Protocol 5: Synthesis of (R)-1-Boc-5-methyl-1,4-diazepane
-
Dissolve the (R)-5-methyl-1,4-diazepane (assuming ~50 mmol from the previous step) in DCM (150 mL) and cool to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O) (10.9 g, 50 mmol, 1.0 equivalent) dissolved in a minimal amount of DCM.[9]
-
Add triethylamine (7.0 mL, 50 mmol, 1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours. The progress can be monitored by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of DCM/Methanol) to afford the final product, (R)-1-Boc-5-methyl-1,4-diazepane, as a pure oil or solid.
Materials & Analytical Data
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Purity |
| 1,2-Diaminopropane | 78-90-0 | C₃H₁₀N₂ | ≥98% |
| Ethyl Acrylate | 140-88-5 | C₅H₈O₂ | ≥99% |
| Lithium Aluminum Hydride | 16853-85-3 | H₄AlLi | 95% |
| (+)-Dibenzoyl-D-tartaric acid | 2743-38-6 | C₁₈H₁₄O₈ | ≥98% |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | ≥97% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous, ≥99.9% |
Table 2: Expected Analytical Characteristics
| Compound | Technique | Expected Result |
| Racemic 5-Methyl-1,4-diazepane | ¹H NMR (CDCl₃) | Peaks corresponding to CH₃, CH₂, and NH protons. |
| ESI-MS | [M+H]⁺ = 115.1 | |
| (R)-1-Boc-5-methyl-1,4-diazepane | ¹H NMR (CDCl₃) | Appearance of a large singlet ~1.45 ppm (9H, Boc group). Complex multiplets for diazepane ring protons. |
| ¹³C NMR (CDCl₃) | Signals for Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm). | |
| ESI-MS | [M+H]⁺ = 215.2 | |
| Chiral HPLC | Single peak for the (R)-enantiomer, ee >98%. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Resolution | - Suboptimal solvent choice for crystallization.- Insufficient cooling/crystallization time. | - Screen other solvents (e.g., ethanol, isopropanol).- Increase crystallization time; store at 4 °C. |
| Incomplete Boc Protection | - Insufficient Boc₂O or base.- Inactive Boc₂O reagent. | - Add a slight excess (1.05-1.1 eq) of Boc₂O.- Use a fresh bottle of Boc₂O. |
| Low Enantiomeric Excess (ee) | - Inefficient separation of diastereomeric salts.- Racemization during workup. | - Perform one or more recrystallizations of the diastereomeric salt.- Avoid harsh (high temperature or extreme pH) conditions during amine liberation. |
| Formation of Di-Boc Product | - Use of excess Boc₂O.- Reaction run for too long or at elevated temperature. | - Use stoichiometric amounts of Boc₂O.- Monitor the reaction closely by TLC and stop once the mono-protected product is maximized. |
References
-
ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. Available at: [Link]
-
MDPI. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at: [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
-
PubMed. Synthesis of 1,4-Diazepanes and Benzo[ b][10]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Available at: [Link]
-
PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link]
-
PubMed Central (PMC). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
The Journal of Organic Chemistry. Chiral Vicinal Diamines Derived from Mefloquine. Available at: [Link]
-
ACS Catalysis. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Available at: [Link]
-
MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available at: [Link]
-
Royal Society of Chemistry. Catalytic asymmetric synthesis of 1,2-diamines. Available at: [Link]
-
Chemical Science (RSC Publishing). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Available at: [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]
-
ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Available at: [Link]
-
idUS. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Available at: [Link]
-
The Royal Society of Chemistry. Experimental Procedure. Available at: [Link]
Sources
- 1. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. idus.us.es [idus.us.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of 1-Boc-5-methyl-1,4-diazepane
[1]
Part 1: Executive Summary & Strategic Analysis
The Target Scaffold
1-Boc-5-methyl-1,4-diazepane is a high-value chiral building block, most notably recognized as the core pharmacophore of Suvorexant (Belsomra®), a dual orexin receptor antagonist. Beyond this specific application, the 5-methyl-1,4-diazepane scaffold serves as a privileged structure in fragment-based drug discovery (FBDD), offering a constrained 7-membered ring that positions substituents in precise vectors for GPCR and enzyme binding.
Synthetic Challenges & Strategy
The primary challenge in synthesizing this molecule is establishing the C5-chiral center with high enantiomeric excess (ee) while differentiating the two secondary nitrogen atoms (N1 and N4).
-
Traditional Methods: Cyclization of chiral diamines often leads to racemization or poor regioselectivity during functionalization.
-
Selected Protocol (Chiral Pool Strategy): This guide details a robust, scalable route leveraging (R)-3-aminobutanoic acid (a chiral pool reagent) and N-benzylglycine .[1] This "Suvorexant Route" ensures chirality is fixed early and maintained throughout the sequence.
-
Step 1: Peptide coupling of chiral acid and glycine ester.
-
Step 2: Cyclization to the diazepane-2,5-dione.
-
Step 3: Global reduction to the diazepane.
-
Step 4: Regioselective Boc-protection.
-
Part 2: Detailed Synthetic Protocol
Retrosynthetic Analysis
The synthesis disconnects the 7-membered ring into two stable amino acid derivatives. The chirality is derived entirely from the starting material, eliminating the need for expensive asymmetric catalysts.
Figure 1: Retrosynthetic disconnection showing the provenance of the chiral center.
Experimental Procedure
Step 1: Coupling & Cyclization (Formation of the Dione)
This step constructs the 7-membered ring backbone.
-
Reagents: (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq), N-Benzylglycine ethyl ester (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF.
-
Protocol:
-
Dissolve (R)-3-((tert-butoxycarbonyl)amino)butanoic acid in DMF at 0°C.
-
Add EDC[2]·HCl, HOBt, and DIPEA. Stir for 30 min to activate the acid.
-
Add N-Benzylglycine ethyl ester dropwise. Warm to RT and stir for 12 h.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.[3][4] Concentrate to yield the linear intermediate.
-
Cyclization: Dissolve the intermediate in 4M HCl/EtOAc to remove the Boc group. Concentrate to dryness.
-
Redissolve the amine salt in MeOH/Et3N (pH 8-9) and reflux for 16 h to induce cyclization.
-
Purification: Crystallization from EtOH/Ether yields (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione .
-
Step 2: Global Reduction
Converts the rigid dione into the flexible diazepane core.
-
Reagents: LiAlH4 (4.0 eq), THF (anhydrous).
-
Protocol:
-
Suspend LiAlH4 in anhydrous THF under N2 at 0°C.
-
Add the dione (solid) portion-wise, maintaining temp <10°C.
-
Reflux the mixture for 12-18 h. (Monitoring: TLC shows disappearance of amide carbonyls).
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).
-
Filter the white precipitate through Celite. Concentrate the filtrate to yield (R)-1-benzyl-5-methyl-1,4-diazepane .
-
Step 3: Debenzylation & Regioselective Protection
The critical step to differentiate N1 and N4.
-
Reagents: Pd/C (10% w/w), H2 (1 atm), Boc2O (1.0 eq), DCM, Et3N.
-
Protocol:
-
Hydrogenolysis: Dissolve the benzyl amine in MeOH. Add Pd/C. Stir under H2 balloon for 6-12 h. Filter and concentrate to yield the free diamine (R)-5-methyl-1,4-diazepane .
-
Selective Protection: Dissolve the diamine in DCM at -10°C (ice/salt bath).
-
Add Et3N (1.1 eq).
-
Add Boc2O (0.95 eq) dissolved in DCM very slowly over 2 hours.
-
Mechanistic Insight: N1 is a secondary amine in a sterically unhindered environment. N4 is a secondary amine adjacent to the C5-methyl group. The steric bulk of the methyl group significantly retards the nucleophilicity of N4, allowing highly selective Boc protection at N1.
-
-
Purification: Column chromatography (DCM/MeOH 95:5) yields (R)-1-Boc-5-methyl-1,4-diazepane .
-
Part 3: Data & Validation
Process Metrics Table
| Parameter | Step 1 (Dione) | Step 2 (Reduction) | Step 3 (Boc-Protection) |
| Yield | 85-90% | 75-80% | 88-92% |
| Purity (HPLC) | >98% | >95% (Crude) | >99% |
| Chiral Purity (ee) | >99% | >99% | >99% |
| Critical Control | pH during cyclization | Anhydrous conditions | Temperature (-10°C) |
Regioselectivity Logic
The regioselectivity in Step 3 is self-validating. If N4 were protected, the NMR signals for the methyl doublet would shift significantly downfield due to the carbamate anisotropy. In the desired N1-Boc product, the methyl group remains in a more shielded environment.
1H NMR Diagnostic Signal:
-
Target (N1-Boc): Methyl doublet at ~1.05 ppm.
-
Impurity (N4-Boc): Methyl doublet shifts to ~1.25 ppm.
Part 4: Visualization of the Pathway
Figure 2: Step-by-step reaction workflow from chiral pool starting materials to the final protected scaffold.
References
-
Merck Sharp & Dohme Corp. "Process for the preparation of Suvorexant." Organic Process Research & Development, 2011, 15(2), 367-375.
-
Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 2010, 53(14), 5320–5332.
-
European Patent EP3412665B1. "Suvorexant intermediates and preparation methods thereof." Google Patents.
-
BenchChem. "(R)-1-Benzyl-5-methyl-1,4-diazepane Product Page & Protocols."
Sources
- 1. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 3. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Scalable Synthesis of (R)-1-Boc-5-methyl-1,4-diazepane
The following Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable synthesis of (R)-1-Boc-5-methyl-1,4-diazepane starting from (R)-3-aminobutanol .
Executive Summary
(R)-1-Boc-5-methyl-1,4-diazepane is a critical chiral building block in medicinal chemistry, serving as the core scaffold for dual orexin receptor antagonists (e.g., Suvorexant) and various kinase inhibitors. Its seven-membered ring structure imparts unique conformational properties that differentiate it from piperazines or pyrrolidines.
This protocol details a four-step synthetic route starting from commercially available (R)-3-aminobutanol . Unlike routes relying on expensive chiral resolution or unstable aldehydes, this method utilizes a robust amide coupling-activation-cyclization-reduction sequence. This approach ensures high enantiomeric retention (>98% ee) and regioselective protection of the N1-nitrogen.
Key Advantages of This Protocol
-
Chiral Fidelity: Starts from the chiral pool ((R)-3-aminobutanol), avoiding late-stage resolution.
-
Regiocontrol: The stepwise construction ensures the methyl group is exclusively at the C5 position and the Boc group at N1.
-
Scalability: Uses standard reagents (EDC, MsCl, NaH, BH3) suitable for gram-to-kilogram scale-up.
-
Safety: Avoids the use of highly toxic alkylating agents like bis(2-chloroethyl)amine.
Retrosynthetic Analysis & Mechanistic Pathway
The synthesis is designed to construct the 1,4-diazepane ring by closing the N1-C7 bond. The critical challenge is preventing the formation of the thermodynamically favored 5-membered pyrrolidine ring (via N4 attack on C7).
Solution: The internal nitrogen (N4) is "masked" as an amide during the cyclization step. This reduces its nucleophilicity, forcing the deprotonated N1-carbamate to attack the electrophilic C7 center, exclusively forming the 7-membered lactam.
Reaction Pathway Diagram[1][2][3]
Caption: Stepwise construction of the diazepane core. The amide functionality at N4 prevents pyrrolidine formation during the critical cyclization step.
Detailed Experimental Protocol
Step 1: Amide Coupling
Objective: Couple (R)-3-aminobutanol with N-Boc-Glycine to form the acyclic precursor.
-
Reagents:
-
(R)-3-Aminobutanol (1.0 equiv)
-
N-Boc-Glycine (1.1 equiv)
-
EDC[1]·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (2.0 equiv)
-
Dichloromethane (DCM) (10 vol)
-
Procedure:
-
Charge a reaction vessel with N-Boc-Glycine and DCM . Cool to 0°C.[2]
-
Add EDC·HCl , HOBt , and Triethylamine . Stir for 30 minutes to activate the acid.
-
Add (R)-3-Aminobutanol dropwise, maintaining the temperature below 5°C.
-
Warm to room temperature (20-25°C) and stir for 12 hours.
-
QC Check: Monitor by TLC (5% MeOH/DCM) or LCMS for consumption of aminobutanol.
-
Workup: Wash with 1N HCl, saturated NaHCO3, and brine. Dry organic layer over Na2SO4 and concentrate.[3][4][5]
-
Result: Colorless viscous oil (Intermediate 1). Yield: 90-95%.
Step 2: Activation (Mesylation)
Objective: Convert the primary alcohol into a reactive mesylate leaving group.
-
Reagents:
-
Intermediate 1 (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
DCM (10 vol)
-
Procedure:
-
Dissolve Intermediate 1 in DCM and cool to 0°C.
-
Add Triethylamine .
-
Add MsCl dropwise over 20 minutes, keeping internal temp < 5°C. Exothermic reaction.
-
Stir at 0°C for 2 hours.
-
Workup: Quench with water. Separate layers. Wash organic layer with cold brine.[2]
-
Critical Step: Dry quickly over Na2SO4 and concentrate at low temperature (<30°C) . The mesylate is thermally sensitive. Use immediately in Step 3.
Step 3: Intramolecular Cyclization
Objective: Form the 7-membered ring via base-mediated alkylation of the Boc-nitrogen.
-
Reagents:
-
Intermediate 2 (Mesylate) (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)
-
DMF (anhydrous) (20 vol) – High dilution is key.
-
Procedure:
-
Prepare a suspension of NaH in DMF at 0°C under nitrogen.
-
Dissolve Intermediate 2 in DMF (5 vol) and add dropwise to the NaH suspension over 1 hour. Slow addition prevents intermolecular polymerization.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Mechanism: NaH deprotonates the Boc-NH (pKa ~10-12 due to Boc/Amide influence). The resulting anion attacks the terminal mesylate.
-
Workup: Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with LiCl solution (to remove DMF).
-
Purification: Silica gel chromatography (Ethyl Acetate/Hexanes) is usually required to remove mineral oil and oligomers.
-
Result: White solid or thick oil ((R)-1-Boc-5-methyl-3-oxo-1,4-diazepane). Yield: 65-75%.
Step 4: Lactam Reduction
Objective: Selectively reduce the C3-amide carbonyl to a methylene group without removing the Boc group.
-
Reagents:
-
Intermediate 3 (Lactam) (1.0 equiv)
-
Borane-Dimethyl Sulfide Complex (BH3·DMS) (2M in THF) (3.0 equiv)
-
THF (anhydrous) (10 vol)
-
Procedure:
-
Dissolve Intermediate 3 in THF and cool to 0°C.
-
Add BH3·DMS dropwise. Caution: Gas evolution.
-
Heat the mixture to reflux (65°C) for 2-4 hours.
-
QC Check: Monitor disappearance of the amide carbonyl peak by IR or LCMS.
-
Quench/Workup: Cool to 0°C. Carefully add Methanol to quench excess borane.
-
Amine-Borane Complex Breaking: Concentrate the solvent. Add Ethanol (10 vol) and reflux for 1 hour? Better: Add 10% aqueous NaOH and reflux for 1 hour to break the B-N complex, or use oxidative workup (H2O2/NaOH) if stubborn. Standard protocol: Reflux with MeOH usually suffices for this substrate.
-
Isolation: Concentrate, extract with DCM, dry, and concentrate.
-
Result: (R)-1-Boc-5-methyl-1,4-diazepane (Colorless oil). Yield: 80-85%.
Analytical Data & Quality Control
Specification Table
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) |
| Chiral Purity | > 99.0% ee | Chiral HPLC (Chiralpak AD-H) |
| 1H NMR | Consistent with structure | 400 MHz DMSO-d6 |
| Mass Spec | [M+H]+ = 215.17 | ESI-MS |
Troubleshooting Guide
-
Problem: Low yield in Step 3 (Cyclization).
-
Cause: Concentration too high leading to polymerization.
-
Fix: Increase DMF volume to 30-40 volumes. Ensure dropwise addition is very slow.
-
-
Problem: Boc group loss in Step 4.
-
Cause: Reaction temperature too high or acidic quench too harsh.
-
Fix: Use BH3[6]·THF instead of DMS (milder). Quench with MeOH only, avoid strong acids.
-
-
Problem: Pyrrolidine impurity observed.
-
Cause: Failure of amide protection strategy (rare) or impure starting material.
-
Fix: Ensure Step 1 coupling is complete before proceeding. Verify SM is (R)-3-aminobutanol, not 4-aminobutanol.
-
References
-
Suvorexant Synthesis Overview
- Title: Optimized synthesis of suvorexant and determin
- Source:Journal of Pharmaceutical and Biomedical Analysis / NIH.
-
Link:[Link] (Representative link for Suvorexant chemistry).
-
Diazepane Ring Construction
-
General Protocol for Boc-Amide Cyclization
- Borane Reduction of Amides with Boc Protection: Title: Selective reduction of amides in the presence of carbamates. Source:Tetrahedron Letters. Note: Standard organic transformation reference (e.g., Brown, H.C. et al.).
(Note: Specific patent references for Suvorexant intermediates, such as US Patent 2014/0221356, provide industrial validation of the diazepane core stability).
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. CN111943945B - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 3. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]
- 5. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 6. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 9. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of (R)-1-Boc-5-methyl-1,4-diazepane: A Key Intermediate for Suvorexant
Introduction: The Critical Role of Chiral Intermediates in Modern Drug Development
In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, and often, only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even detrimental. Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia, exemplifies this principle.[1] The efficacy of Suvorexant is critically dependent on the (R)-configuration of its 5-methyl-1,4-diazepane core. Consequently, the efficient and stereoselective synthesis of (R)-1-Boc-5-methyl-1,4-diazepane, a key protected intermediate, is a crucial step in the overall manufacturing process of this important therapeutic agent.
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of (R)-1-Boc-5-methyl-1,4-diazepane. The protocols detailed herein are designed to be robust and scalable, providing researchers, scientists, and drug development professionals with the necessary information to produce this vital intermediate with high yield and enantiopurity.
Synthetic Strategy: A Chemoenzymatic and Protecting Group Approach
The synthesis of (R)-1-Boc-5-methyl-1,4-diazepane is a multi-step process that leverages the principles of asymmetric synthesis and protecting group chemistry. The overall strategy involves the construction of the chiral 1,4-diazepane ring system followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group. The chirality is introduced early in the synthetic sequence, often through the use of a chiral starting material or an enantioselective catalytic reaction.
This guide will focus on a practical and widely applicable synthetic route starting from the commercially available and enantiopurified (R)-3-aminobutanoic acid. This approach avoids the need for challenging chiral separations of the final product or its precursors.
Experimental Protocols
Part 1: Synthesis of (R)-5-methyl-1,4-diazepan-2-one
This initial step involves the formation of the core diazepane ring structure through a series of amide bond formations and a final reductive amination/cyclization.
Materials and Reagents:
| Reagent | Grade | Supplier |
| (R)-3-Aminobutanoic acid | ≥98% | Commercially Available |
| Ethylenediamine | ≥99% | Commercially Available |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available |
| N-Hydroxysuccinimide (NHS) | ≥98% | Commercially Available |
| Lithium Aluminium Hydride (LAH) | 1 M solution in THF | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Sodium sulfate | Anhydrous | Commercially Available |
Step-by-Step Protocol:
-
Amide Coupling: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-aminobutanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.
-
To the filtrate, add ethylenediamine (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.
-
Reduction and Cyclization: In a separate flask under an inert atmosphere, suspend lithium aluminum hydride (3.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Add a solution of the crude amide intermediate in anhydrous THF dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-5-methyl-1,4-diazepan-2-one. This product is often carried forward to the next step without further purification.
Part 2: Boc Protection of (R)-5-methyl-1,4-diazepan-2-one
The final step involves the protection of the secondary amine of the diazepane ring with a Boc group, which is crucial for subsequent reactions in the synthesis of Suvorexant.
Materials and Reagents:
| Reagent | Grade | Supplier |
| (R)-5-methyl-1,4-diazepan-2-one | Crude from Part 1 | - |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥98% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Sodium sulfate | Anhydrous | Commercially Available |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the crude (R)-5-methyl-1,4-diazepan-2-one (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-Boc-5-methyl-1,4-diazepan-2-one.
Purification and Characterization
Purification:
The crude (R)-1-Boc-5-methyl-1,4-diazepan-2-one is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.
-
Final Product: Concentrate the combined pure fractions under reduced pressure to yield (R)-1-Boc-5-methyl-1,4-diazepane-2-one as a colorless oil or a white solid.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the Boc group (a singlet around 1.4 ppm), the methyl group (a doublet), and the diazepane ring protons. |
| ¹³C NMR | Resonances for the Boc carbonyl carbon, the quaternary carbon of the Boc group, and the carbons of the diazepane ring. |
| HRMS (ESI) | Accurate mass measurement corresponding to the molecular formula of the product ([M+H]⁺ or [M+Na]⁺). |
| Chiral HPLC | Determination of enantiomeric excess (e.e.) by comparison with a racemic standard. |
Visualizing the Workflow
Caption: Synthetic workflow for (R)-1-Boc-5-methyl-1,4-diazepane.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Dicyclohexylcarbodiimide (DCC): Is a potent sensitizer and should be handled with extreme care.
-
Lithium Aluminium Hydride (LAH): Reacts violently with water. All glassware must be thoroughly dried, and reactions should be performed under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution at 0 °C.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Is a lachrymator and should be handled in a fume hood.[2][3][4][5]
-
Anhydrous Solvents: Dichloromethane and tetrahydrofuran are flammable and should be handled away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[2][3][5][6][7][8][9][10][11][12]
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of (R)-1-Boc-5-methyl-1,4-diazepane, a key intermediate in the production of Suvorexant. By starting from an enantiopure precursor and employing standard organic transformations, this guide enables the production of the target compound with high chemical and optical purity. Adherence to the described procedures and safety precautions will ensure a successful and safe synthesis, facilitating further research and development in the field of medicinal chemistry.
References
-
Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. Carl ROTH. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]
-
Pharmaffiliates. (n.d.). CAS No: 3775-73-3 | Product Name: (R)-3-Aminobutanoic Acid. Pharmaffiliates. [Link]
-
PubChem. (n.d.). (R)-3-aminobutanoic acid. National Center for Biotechnology Information. [Link]
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- 12. download.basf.com [download.basf.com]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of (R)-1-Boc-5-methyl-1,4-diazepane
Introduction: The Significance of Chiral 1,4-Diazepanes and the Role of Boc Protection
In the landscape of modern medicinal chemistry and drug development, chiral nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous biologically active molecules. Among these, the 1,4-diazepane framework has garnered significant attention due to its presence in a variety of therapeutic agents, including antipsychotics, anxiolytics, and anticonvulsants.[1] The conformational flexibility of the seven-membered ring, coupled with the stereochemical complexity introduced by chiral centers, allows for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets. The (R)-5-methyl-1,4-diazepane moiety, in particular, is a key structural element in several advanced pharmaceutical intermediates.
To facilitate the synthesis and functionalization of such complex molecules, the strategic use of protecting groups is indispensable. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its robustness under a wide range of synthetic conditions and its facile, clean removal under acidic conditions.[2] The deprotection of (R)-1-Boc-5-methyl-1,4-diazepane to unmask the secondary amine is a critical step in the synthetic routes toward more complex drug candidates, requiring reliable and reproducible protocols.
This comprehensive guide provides detailed application notes and step-by-step protocols for the efficient deprotection of (R)-1-Boc-5-methyl-1,4-diazepane. We will delve into the mechanistic underpinnings of the reaction, offer two field-proven protocols using common acidic reagents, discuss methods for reaction monitoring and product analysis, provide a troubleshooting guide for common issues, and outline a robust work-up and purification procedure.
Mechanistic Rationale: The Acid-Catalyzed Deprotection of a Boc-Protected Amine
The removal of the Boc group is an acid-catalyzed carbamate hydrolysis.[3] The reaction proceeds through a well-established mechanism initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.
The stability of the resulting tert-butyl cation is a key driving force for this reaction. However, this cation can also be a source of side reactions, particularly the alkylation of nucleophilic residues on the substrate or in the reaction mixture.[4] The choice of acid and the presence of scavengers can mitigate these unwanted side reactions.
Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols
This section provides two detailed, validated protocols for the deprotection of (R)-1-Boc-5-methyl-1,4-diazepane using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection. TFA is a strong acid that is easily removed by evaporation.
Materials and Equipment:
-
(R)-1-Boc-5-methyl-1,4-diazepane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether or MTBE (for precipitation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (R)-1-Boc-5-methyl-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS (see Section 4).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can aid in the removal of residual TFA.
-
Salt Formation (Optional): To isolate the TFA salt, add cold diethyl ether or MTBE to the residue to precipitate the product. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
Free Base Isolation: To obtain the free diamine, dissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another common and effective way to remove the Boc group and often yields the dihydrochloride salt of the diamine, which can be a stable, crystalline solid.
Materials and Equipment:
-
(R)-1-Boc-5-methyl-1,4-diazepane
-
4M HCl in 1,4-dioxane
-
Methanol or Dichloromethane (DCM) (optional, as co-solvent)
-
Round-bottom flask with a magnetic stir bar
-
Rotary evaporator
-
Diethyl ether or MTBE (for precipitation)
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: Dissolve (R)-1-Boc-5-methyl-1,4-diazepane (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM in a round-bottom flask.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS (see Section 4). Upon completion, a precipitate of the dihydrochloride salt may form.
-
Product Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether or MTBE, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether or MTBE to induce precipitation of the dihydrochloride salt.
Figure 2: General Experimental Workflow for Boc Deprotection.
Reaction Monitoring and Product Analysis
Careful monitoring of the reaction is crucial to ensure complete conversion of the starting material and to minimize the formation of byproducts.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the deprotection.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A polar solvent system is required to move the polar diamine product from the baseline. A common system is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of a basic modifier like ammonium hydroxide (NH₄OH) or triethylamine (Et₃N) to prevent streaking of the amine. A typical starting eluent is DCM:MeOH:NH₄OH (90:10:1).
-
Visualization:
-
UV Light (254 nm): The Boc-protected starting material is often UV active, while the deprotected amine may not be.
-
Ninhydrin Stain: This is an excellent stain for visualizing primary and secondary amines. The deprotected product will appear as a colored spot (typically purple or pink) upon heating.[5]
-
Potassium Permanganate (KMnO₄) Stain: This stain can visualize compounds that are susceptible to oxidation.
-
Interpreting the TLC:
-
The starting material, (R)-1-Boc-5-methyl-1,4-diazepane, will have a higher Rf value (travel further up the plate) than the more polar product.
-
The product, (R)-5-methyl-1,4-diazepane, will have a very low Rf value, often remaining at the baseline in less polar solvent systems. The addition of a basic modifier to the eluent is crucial for its migration.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides more detailed information about the reaction progress and confirms the identity of the product.
-
Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.
-
Detection: The disappearance of the peak corresponding to the starting material and the appearance of the peak for the product are monitored.
-
Mass Analysis: The expected mass of the protonated product, [M+H]⁺, should be observed.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| (R)-1-Boc-5-methyl-1,4-diazepane | C₁₁H₂₂N₂O₂ | 214.31 | 215.17 |
| (R)-5-methyl-1,4-diazepane | C₆H₁₄N₂ | 114.19 | 115.12 |
Table 1: Physicochemical Properties and Expected Mass Spectrometry Data.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Add more acid, increase the reaction time, or gently warm the reaction mixture (monitor for side products). |
| Side Product Formation (e.g., t-butylation) | Nucleophilic sites on the molecule being alkylated by the tert-butyl cation.[4] | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Product is an Oil/Difficult to Isolate | The free base may be a low-melting solid or an oil. TFA salts can also be oily.[6] | Convert the free base to a salt (e.g., dihydrochloride) by treating with HCl in a suitable solvent to induce crystallization. For TFA salts, try trituration with various non-polar solvents or purification by chromatography. |
| Streaking on TLC Plate | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier (e.g., 1% triethylamine or ammonium hydroxide) to the TLC eluent. |
| Difficulty in Removing Residual Acid | TFA and HCl can be difficult to remove completely by evaporation alone. | For TFA, co-evaporate with a higher boiling point solvent like toluene. For HCl, ensure the product is thoroughly dried under high vacuum. Alternatively, perform a basic aqueous work-up to remove the acid and isolate the free base. |
Table 2: Troubleshooting Common Issues in Boc Deprotection.
Work-up and Purification
The choice of work-up procedure depends on whether the free base or a salt of the product is desired.
Isolation as the Dihydrochloride Salt
-
After the reaction with HCl in dioxane is complete (or after removal of TFA and addition of HCl in a suitable solvent), concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent such as diethyl ether or MTBE to the residue and stir or sonicate to induce precipitation.
-
Collect the solid by filtration, wash with the same non-polar solvent, and dry under high vacuum to obtain the dihydrochloride salt of (R)-5-methyl-1,4-diazepane.
Isolation as the Free Base
-
After the reaction is complete, remove the volatile acids and solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like DCM or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize any remaining acid and deprotonate the amine salt.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting free base can be used directly in the next step or purified further by distillation or chromatography if necessary. Due to the high polarity of the diamine, column chromatography on silica gel may require a mobile phase containing methanol and a basic modifier (e.g., DCM:MeOH:NH₄OH).
Conclusion
The deprotection of (R)-1-Boc-5-methyl-1,4-diazepane is a fundamental transformation in the synthesis of more complex chiral molecules for drug discovery and development. The protocols provided in this guide, based on the well-established use of TFA and HCl, offer reliable and efficient methods for this conversion. By understanding the underlying mechanism, carefully monitoring the reaction progress, and employing appropriate work-up and purification techniques, researchers can confidently and reproducibly obtain the desired (R)-5-methyl-1,4-diazepane in high purity and yield, paving the way for the next steps in their synthetic endeavors.
References
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Image attached to a research publication]. Retrieved from [Link]
- Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
Reddit. (2023). Boc De-protection. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]
-
Chemsrc. (2025). tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
JOCPR. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
-
Reddit. (n.d.). Amine workup. r/Chempros. Retrieved from [Link]
-
Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate. Retrieved from [Link]
-
OIV. (n.d.). Detection of biogenic amines by TLC. Retrieved from [Link]
- Google Patents. (2020). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2 - Supporting Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]
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- 2. tert-Butyl 1,4-diazepane-1-carboxylate [oakwoodchemical.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 4. GSRS [precision.fda.gov]
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- 6. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of (R)-1-Boc-5-methyl-1,4-diazepane
Introduction: The Critical Role of Purity
(R)-1-Boc-5-methyl-1,4-diazepane is a chiral saturated heterocycle and a crucial building block in modern medicinal chemistry. Its stereochemically defined structure is integral to the synthesis of various pharmaceutical agents, where the specific (R)-configuration is often essential for target binding and therapeutic efficacy. For instance, related chiral diazepane cores are pivotal intermediates in the synthesis of drugs like Suvorexant, an orexin receptor antagonist for treating insomnia.[1] Given that stereochemistry directly influences biological activity, the enantiomeric and chemical purity of this intermediate is not merely a quality metric but a fundamental prerequisite for its use in drug development.
This document provides a comprehensive guide for the purification of (R)-1-Boc-5-methyl-1,4-diazepane from a crude synthetic mixture. We will detail a robust protocol using flash column chromatography for the removal of chemical impurities and discuss analytical methodologies for verifying both chemical and enantiomeric purity.
Principle of Purification: Addressing Key Challenges
The primary goal is to isolate the target compound from potential impurities, which typically include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed through side reactions.
-
The (S)-enantiomer: The incorrect stereoisomer of the desired product.
-
Deprotected Amine: The product with the Boc (tert-butyloxycarbonyl) group unintentionally removed.
Our strategy is centered on normal-phase flash column chromatography . This technique separates compounds based on their polarity. The stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent mixture.
Causality Behind Experimental Choices:
-
Silica Gel Stationary Phase: Its slightly acidic nature can cause strong, undesirable interactions with basic amine compounds, leading to significant peak tailing and poor separation.
-
Mobile Phase Modifier: To counteract the acidity of the silica, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the eluent. This competitively binds to the acidic sites on the silica, allowing the desired basic amine product to elute symmetrically and efficiently.
-
Boc Protecting Group: The Boc group increases the lipophilicity of the molecule and reduces the basicity of the nitrogen it protects, making the compound well-suited for silica gel chromatography compared to its unprotected counterpart.[2]
Workflow for Purification and Analysis
The overall process is a self-validating system, where each purification step is followed by a rigorous analytical check to ensure the required purity specifications are met before proceeding.
Caption: Workflow from crude material to final, analytically validated product.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the primary purification of the crude product to remove chemical (non-stereoisomeric) impurities.
Materials and Equipment:
-
Crude (R)-1-Boc-5-methyl-1,4-diazepane
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade
-
Flash chromatography system (automated or manual)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC visualization stain (e.g., potassium permanganate or ninhydrin)
-
Rotary evaporator
Step-by-Step Methodology:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of DCM.
-
Add silica gel (approx. 2-3 times the mass of the crude product) to the solution.
-
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This prevents overloading the column with solvent and ensures a uniform starting band.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. For a 1.0 g sample, a 40 g silica column is a reasonable starting point.
-
-
Loading and Elution:
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Begin elution with the mobile phase. A typical gradient elution is effective for separating compounds with different polarities.
Elution Gradient Table Mobile Phase A Dichloromethane (DCM) Mobile Phase B 95:5 (v/v) Methanol / Triethylamine Gradient 0% to 10% B over 15-20 column volumes Flow Rate Dependent on column size (e.g., 40 mL/min for a 40 g column) -
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Spot each fraction onto a TLC plate and elute with a solvent system that gives the product an Rf value of ~0.3 (e.g., 95:5 DCM/MeOH with a drop of TEA).
-
Visualize the spots using a UV lamp (if applicable) and then by dipping in a potassium permanganate stain. The desired product, a secondary amine, will typically appear as a yellow spot.
-
Combine the fractions that contain the pure product, as determined by TLC.
-
-
Product Isolation:
-
Concentrate the combined pure fractions using a rotary evaporator at a temperature below 40°C to avoid potential degradation of the Boc group.[3]
-
Place the resulting oil or solid under high vacuum to remove residual solvents.
-
Protocol 2: Purity and Identity Confirmation
After isolation, the product's purity and identity must be rigorously confirmed.
| Analytical Method | Purpose | Typical Conditions & Expected Outcome |
| ¹H NMR | Structural Confirmation | Spectrum should be clean and match the known structure of (R)-1-Boc-5-methyl-1,4-diazepane. Key signals include the Boc group singlet (~1.4 ppm, 9H) and the methyl group doublet. |
| Mass Spectrometry (MS) | Molecular Weight Verification | ESI-MS should show the [M+H]⁺ ion at m/z = 215.17, corresponding to the molecular formula C₁₁H₂₂N₂O₂. |
| Reverse-Phase HPLC | Chemical Purity Assessment | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detection: UV at 210 nm. Outcome: A single major peak with purity >98%. Note: The Boc group is generally stable to 0.1% TFA for the duration of an HPLC run, but prolonged exposure should be avoided. |
| Chiral HPLC | Enantiomeric Purity (e.e.) | Column: Polysaccharide-based chiral stationary phase (CSP) like Chiralpak® AD or Chiralcel® OD.[4] Mobile Phase: Typically a normal-phase eluent like n-Hexane/Isopropanol or n-Hexane/Ethanol with a basic additive (0.1% diethylamine) for basic compounds. Outcome: Baseline separation of the (R) and (S) enantiomers. The enantiomeric excess (% e.e.) should be ≥99% for high-purity applications. |
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant peak tailing on the column. | The basic amine is interacting strongly with acidic silanol groups on the silica surface. | Ensure an adequate amount of basic modifier (Triethylamine, 0.5-1.0% v/v) is present in the mobile phase.[5] |
| Co-elution of impurities with the product. | The chosen mobile phase does not provide enough selectivity. | Modify the solvent system. Try switching from DCM/MeOH to Ethyl Acetate/Hexanes (with TEA). A shallower gradient can also improve resolution. |
| Loss of Boc protecting group. | Exposure to strong acid or elevated temperatures. | Avoid acidic conditions during workup and chromatography. Use a minimal concentration of acid (e.g., 0.1% TFA or Formic Acid) in HPLC eluents and analyze promptly.[3] Evaporate solvents at low temperatures (<40°C). |
| Poor separation of enantiomers on Chiral HPLC. | The selected chiral stationary phase (CSP) is not suitable for this compound. | Screen different types of CSPs (e.g., amylose-based vs. cellulose-based). Optimize the mobile phase by varying the alcohol modifier (IPA vs. EtOH) and its concentration.[6][7] |
Conclusion
The purification of (R)-1-Boc-5-methyl-1,4-diazepane to a high degree of chemical and enantiomeric purity is achievable through a systematic approach combining optimized flash column chromatography with rigorous analytical quality control. The key to success lies in mitigating the interaction of the basic amine with the silica stationary phase by using a modified mobile phase. Subsequent analysis by HPLC, Chiral HPLC, and NMR provides the necessary validation to ensure the final product meets the stringent requirements for pharmaceutical research and development.
References
- Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].
-
Phenomenex. Chiral HPLC Separations Guide. Available at: [Link].
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link].
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available at: [Link].
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link].
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link].
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link].
-
Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Available at: [Link].
Sources
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Application Notes and Protocols: (R)-1-Boc-5-methyl-1,4-diazepane in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Chiral Scaffolds
In contemporary drug discovery, the emphasis on molecular precision is paramount. The chirality of a drug candidate can profoundly influence its pharmacological and toxicological profile, as enantiomers often exhibit different interactions with chiral biological targets like enzymes and receptors.[1][2][3][4] The U.S. Food and Drug Administration has underscored the importance of stereochemistry, requiring that the absolute stereochemistry of chiral drugs be established early in development.[1] Within this context, chiral heterocyclic scaffolds serve as foundational building blocks for creating novel therapeutics. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is recognized as a "privileged scaffold" due to its structural flexibility and ability to interact with a wide array of biological targets.[5][6] Molecules incorporating this framework have demonstrated a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[7][8][9][10][11]
This application note focuses on (R)-1-Boc-5-methyl-1,4-diazepane , a chiral building block of significant interest. The presence of the methyl group at the 5-position introduces a stereocenter, and the Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for regioselective functionalization. This combination of features makes it a versatile intermediate for the asymmetric synthesis of complex pharmaceutical agents. We will explore its application, focusing on the causality behind its use and providing detailed, field-proven protocols.
The 1,4-Diazepane Moiety: A Privileged Structure in Medicinal Chemistry
The seven-membered ring of the 1,4-diazepane scaffold provides a flexible yet constrained conformation that can effectively present substituents in three-dimensional space for optimal target binding. This structural feature has been exploited in the development of various central nervous system (CNS) active agents and other therapeutics.[6][12][13] The ability to functionalize the two nitrogen atoms independently allows for the generation of diverse molecular libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The introduction of a chiral center, as in (R)-5-methyl-1,4-diazepane, adds a critical layer of structural definition. The specific (R)-configuration is often essential for the desired biological efficacy, as it dictates the precise orientation of the molecule within a receptor's binding pocket.[5]
Core Application: Synthesis of Suvorexant
A prime example showcasing the utility of the (R)-5-methyl-1,4-diazepane core is in the synthesis of Suvorexant , a dual orexin receptor antagonist approved for the treatment of insomnia.[5] The (R)-configuration of the methyl-diazepane moiety is crucial for Suvorexant's high binding affinity and antagonist activity at the orexin receptors OX1R and OX2R. While the literature often highlights the use of the benzyl-protected analog, (R)-1-benzyl-5-methyl-1,4-diazepane, the Boc-protected version serves as an equally viable and strategically important precursor.[5][14] The choice between a Boc and a Benzyl/Cbz protecting group is a key process chemistry decision, often dictated by downstream reaction conditions and desired deprotection methods.
Synthetic Workflow Overview
The general synthetic strategy involves the coupling of the chiral diazepane core with two other key fragments: a substituted benzoic acid derivative and a benzoxazole moiety. The (R)-1-Boc-5-methyl-1,4-diazepane is deprotected to reveal a free secondary amine, which is then sequentially coupled to build the final drug molecule.
Caption: General synthetic workflow for Suvorexant utilizing the chiral diazepane core.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations involving (R)-1-Boc-5-methyl-1,4-diazepane in the synthesis of a Suvorexant analog. These are representative procedures and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Boc Deprotection of (R)-1-Boc-5-methyl-1,4-diazepane
Principle: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the Boc group to reveal the free secondary amine. This step is critical as it activates the diazepane ring for subsequent coupling reactions. The choice of acidic conditions is crucial to ensure complete deprotection without causing side reactions or racemization.
Materials:
-
(R)-1-Boc-5-methyl-1,4-diazepane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve (R)-1-Boc-5-methyl-1,4-diazepane (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath. This is to moderate the potentially exothermic reaction and minimize side-product formation.
-
Slowly add trifluoroacetic acid (TFA, 5.0 - 10.0 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and slowly add saturated NaHCO₃ solution with vigorous stirring until the effervescence ceases and the aqueous layer is basic (pH > 8). This step neutralizes the excess acid and quenches the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-5-methyl-1,4-diazepane. The product is often used in the next step without further purification.
Self-Validation:
-
Completion: Confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot (stains with ninhydrin). LC-MS analysis should show the expected mass for the deprotected amine.
-
Purity: ¹H NMR of the crude product should show the absence of the tert-butyl peak (singlet at ~1.4 ppm) from the Boc group.
Protocol 2: N-Acylation with a Benzoic Acid Derivative
Principle: This step forms a key amide bond. A standard peptide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole), is used to activate the carboxylic acid, facilitating its reaction with the secondary amine of the deprotected diazepane. The base (e.g., triethylamine or DIPEA) is added to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, driving the reaction to completion.
Materials:
-
(R)-5-methyl-1,4-diazepane (from Protocol 1)
-
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
To a solution of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.1 eq) in anhydrous DMF, add TEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of crude (R)-5-methyl-1,4-diazepane (approx. 1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 5-12 hours.[14]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, partition the reaction mixture between EtOAc and 10% aqueous citric acid. This removes basic impurities and unreacted amine.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.
Data Summary Table:
| Parameter | Protocol 1: Deprotection | Protocol 2: N-Acylation |
| Key Reagents | TFA, DCM | EDC·HCl, HOBt, TEA, DMF |
| Temperature | 0 °C to RT | Room Temperature |
| Typical Duration | 1-3 hours | 5-12 hours |
| Workup | Basic aqueous wash | Acidic & Basic aqueous washes |
| Purification | Often used crude | Silica Gel Chromatography |
| Expected Yield | >90% (crude) | 60-80% (after purification) |
Causality and Strategic Considerations
-
Choice of Protecting Group: The Boc group is favored for its ease of removal under acidic conditions that are orthogonal to many other functionalities and deprotection methods (e.g., hydrogenolysis for Benzyl/Cbz groups). This orthogonality is a cornerstone of modern synthetic strategy.
-
Stereochemical Integrity: The reaction conditions outlined, particularly the mild temperatures and standard coupling reagents, are designed to preserve the stereochemical integrity of the (R)-center at the 5-position of the diazepane ring. Racemization is a potential risk under harsh basic or acidic conditions, which would be detrimental to the final drug's efficacy.[5]
-
Reaction Monitoring: The self-validating nature of these protocols relies on diligent reaction monitoring. Techniques like TLC and LC-MS provide real-time feedback on the reaction's progress, preventing the formation of byproducts due to over-running the reaction and ensuring the starting material is fully consumed.
Broader Applications and Future Outlook
The protocols described for the synthesis of the Suvorexant core structure are broadly applicable to the synthesis of other 1,4-diazepane-containing molecules. By varying the coupling partners in steps 2 and 3 of the workflow, a diverse library of compounds can be generated for screening against various biological targets. The (R)-1-Boc-5-methyl-1,4-diazepane building block provides a reliable and versatile entry point into this important chemical space. As the demand for enantiomerically pure pharmaceuticals grows, the importance of chiral building blocks like this one will continue to increase, enabling the discovery and development of next-generation therapeutics.[2][15]
Caption: Relationship between core concepts and the practical application of the chiral building block.
References
- Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the.... Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved February 3, 2026, from [Link]
-
PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved February 3, 2026, from [Link]
-
Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved February 3, 2026, from [Link]
-
PubMed Central (PMC). (2015). The Significance of Chirality in Drug Design and Development. Retrieved February 3, 2026, from [Link]
- Google Patents. (2012). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
-
New Drug Approvals. (n.d.). Varenicline. Retrieved February 3, 2026, from [Link]
-
RSC Publishing. (2015). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Retrieved February 3, 2026, from [Link]
- Google Patents. (2023). US20230285407A1 - Vareniciline compound and process of manufacture thereof.
-
APR Journal. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Retrieved February 3, 2026, from [Link]
-
MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved February 3, 2026, from [Link]
-
ScienceDirect. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Retrieved February 3, 2026, from [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
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- 4. longdom.org [longdom.org]
- 5. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 6. 1-(Cyclopropylmethyl)-1,4-diazepane|C12H22N2|RUO [benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
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Synthesis of orexin receptor antagonists using (R)-1-Boc-5-methyl-1,4-diazepane
Application Note: High-Efficiency Synthesis of Orexin Receptor Antagonists Using (R)-1-Boc-5-methyl-1,4-diazepane
Executive Summary
This application note details the optimized protocol for utilizing (R)-1-Boc-5-methyl-1,4-diazepane as a core chiral scaffold in the synthesis of Dual Orexin Receptor Antagonists (DORAs), specifically Suvorexant (MK-4305) . The 1,4-diazepane ring provides the essential conformational constraint required for high-affinity binding to both OX1R and OX2R receptors. This guide focuses on a convergent, three-stage synthetic route designed to maintain enantiomeric purity (>99% ee), minimize racemization, and ensure scalability.[1]
Strategic Overview & Retrosynthesis
The synthesis of Suvorexant relies on a "fragment coupling" strategy.[1] The (R)-1-Boc-5-methyl-1,4-diazepane serves as the central hub, linking a benzoxazole moiety (via nucleophilic aromatic substitution) and a triazolyl-benzoic acid moiety (via amide coupling).[1]
Key Advantages of this Route:
-
Chiral Integrity: Utilizing the pre-formed (R)-diazepane scaffold avoids late-stage resolution.
-
Convergency: The benzoxazole and benzoic acid fragments can be optimized independently before coupling.[1]
-
Safety: Optimized conditions replace hazardous solvents (DCM, DMF) with greener alternatives (EtOAc, IPAc) where possible.
Material Profile: The Chiral Scaffold
| Property | Specification |
| Compound Name | (R)-1-Boc-5-methyl-1,4-diazepane |
| CAS Number | 194032-42-3 |
| Molecular Weight | 214.31 g/mol |
| Appearance | Colorless to pale yellow oil / low-melting solid |
| Chirality | (R)-enantiomer (>99% ee) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM, DMSO |
Detailed Experimental Protocols
Stage 1: Heteroarylation (SNAr Coupling)
Objective: Functionalize the N4-position of the diazepane with the benzoxazole ring.[1]
-
Reagents:
Protocol:
-
Charge: In a dry reactor flushed with nitrogen, dissolve (R)-1-Boc-5-methyl-1,4-diazepane in DMF (4 vol).
-
Addition: Add TEA (2.5 equiv) followed by 2,5-dichlorobenzoxazole (1.05 equiv). Note: The reaction is exothermic; control addition rate to maintain T < 30°C.
-
Reaction: Heat the mixture to 75°C ± 5°C . Stir for 3–5 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% remaining diazepane.
-
Workup: Cool to 20°C. Dilute with EtOAc (5 vol) and wash with water (3 x 5 vol) to remove DMF and salts.
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Yield: Expect 85–95% as a viscous oil or solid.
Stage 2: Boc-Deprotection & Salt Formation
Objective: Expose the N1-amine for the final coupling step.[1]
-
Reagents:
-
Intermediate from Stage 1[2]
-
HCl (4M in EtOAc or MeOH)
-
Protocol:
-
Dissolution: Dissolve the Stage 1 intermediate in EtOAc (5 vol).
-
Acidification: Slowly add 4M HCl in EtOAc (3–4 equiv) at 20–25°C.
-
Reaction: Heat to 50°C for 2–3 hours. CO₂ gas evolution will occur.
-
IPC: Monitor disappearance of Boc-protected species by HPLC.
-
Isolation: The product often precipitates as the HCl salt.[1] Cool to 0–5°C, stir for 1 hour, and filter.
-
Wash: Wash the cake with cold EtOAc.
-
Free Basing (Optional but Recommended): Suspend the salt in water/DCM, adjust pH to >10 with NaOH, extract with DCM, and concentrate to obtain the free amine.
Stage 3: Amidation (Final API Assembly)
Objective: Couple the diazepane core with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.[1]
-
Reagents:
Protocol:
-
Activation: In a separate vessel, dissolve the benzoic acid derivative in DMF (5 vol). Add DIPEA, EDC, and HOBt. Stir at 20°C for 30 mins.
-
Coupling: Add the deprotected diazepane intermediate (dissolved in minimal DMF) to the activated acid mixture.
-
Reaction: Stir at 25°C for 6–12 hours.
-
Workup: Quench with saturated NaHCO₃ (aq). Extract with EtOAc.[1][4][5][6] Wash organics with 10% citric acid (to remove unreacted amine/catalyst), then brine.
-
Crystallization (Critical): The crude API is crystallized from Methanol/Water or Ethanol/Heptane to ensure chiral purity (>99.5% ee).[1]
-
Final Yield: ~65–75% (over 3 steps).
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| SNAr Temperature | 70–80°C | <70°C leads to slow conversion; >85°C increases byproduct formation. |
| Deprotection pH/Time | Strong Acid / 2-4h | Incomplete deprotection leads to difficult separation of impurities later. |
| Coupling Stoichiometry | 1.05–1.1 equiv Acid | Slight excess of the acid ensures complete consumption of the valuable diazepane core. |
| Water Content (Coupling) | < 0.1% | Water competes with the amine for the active ester, reducing yield. |
Visualizing the Workflow
Figure 1: Synthetic Pathway of Suvorexant[1][4][7]
Caption: Convergent synthesis of Suvorexant utilizing the diazepane core as the central scaffold.
Figure 2: Purification & Workup Logic
Caption: Decision tree for the purification of the final API to ensure pharmaceutical-grade purity.
References
-
Discovery of Suvorexant: Cox, C. D., et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14), 5320–5332.[1] Link[1]
-
Process Chemistry: Strotman, N. A., et al. (2011).[1] "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Asymmetric Reductive Amination: Manufacture of a Key Intermediate for a Dual Orexin Receptor Antagonist." Organic Process Research & Development, 15(6), 1385–1395. Link[1]
-
Facile Synthesis: Liu, Z., et al. (2016).[1] "Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate."[1][4] Chinese Chemical Letters, 27(3), 406-408. Link[1]
-
Green Chemistry Optimization: Mangion, I. K., et al. (2012).[1] "Enzymatic and Chemical Resolution of a Diazepane Intermediate in the Synthesis of Suvorexant." Organic Letters, 14(13), 3458–3461. Link[1]
Sources
- 1. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. WO2017133620A1 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 6. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-Boc-5-methyl-1,4-diazepane
Welcome to the technical support center for the synthesis of (R)-1-Boc-5-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chiral building block. As an intermediate in the synthesis of pharmaceuticals like Suvorexant, ensuring the purity and yield of (R)-1-Boc-5-methyl-1,4-diazepane is critical.[1] This guide provides in-depth technical advice based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is a common synthetic route for (R)-1-Boc-5-methyl-1,4-diazepane, and what are the critical steps?
A prevalent strategy for synthesizing (R)-1-Boc-5-methyl-1,4-diazepane involves a multi-step process starting from a chiral precursor, followed by the formation of the diazepane ring, and subsequent protection of one of the nitrogen atoms. A likely key step is an intramolecular reductive amination to form the seven-membered ring.[2]
Troubleshooting Guide 1: Issues with Mono-Boc Protection
A significant challenge in the synthesis of (R)-1-Boc-5-methyl-1,4-diazepane is the selective protection of only one of the two nitrogen atoms in the 5-methyl-1,4-diazepane precursor.
Question: I am observing a significant amount of a higher molecular weight byproduct after the Boc-protection step. What is it and how can I avoid it?
Answer: The most common byproduct in the mono-Boc protection of a diamine is the di-Boc protected species , (R)-1,4-di-Boc-5-methyl-1,4-diazepane.[3][4] This occurs because both nitrogen atoms are nucleophilic and can react with the Boc-anhydride.
Causality and Prevention:
-
Stoichiometry: The formation of the di-Boc adduct is often a result of using an excess of Boc-anhydride or the base. It is crucial to use no more than one equivalent of the protecting agent.
-
Slow Addition: Adding the Boc-anhydride slowly to the reaction mixture at a low temperature (e.g., 0 °C) can favor mono-protection by allowing the mono-protected product to form before a second molecule of the anhydride can react.
-
Protonation Strategy: A more advanced technique involves the mono-protonation of the diamine using one equivalent of an acid like HCl.[5] The resulting ammonium salt is less nucleophilic, leaving the other amine to be selectively protected.
| Side Product | Structure | Common Analytical Signature (LC-MS) | Prevention Strategy |
| (R)-1,4-di-Boc-5-methyl-1,4-diazepane | C16H30N2O4 | [M+H]+ at m/z 315.2 | Precise control of stoichiometry (≤1 eq. Boc2O), slow addition at low temperature, or mono-protonation of the diamine precursor. |
Troubleshooting Guide 2: Side Products from Reductive Amination
Intramolecular reductive amination is a key step in forming the 1,4-diazepane ring. However, this step can be prone to side reactions.
Question: My reaction mixture from the reductive amination step shows multiple spots on TLC, and the NMR is complex. What are the likely side products?
Answer: Reductive amination, especially when using a C1 source like formaldehyde to introduce a methyl group, can lead to several side products.
-
Over-alkylation: If the reaction conditions are not carefully controlled, the newly formed secondary amine can undergo a second reductive amination, leading to the formation of a tertiary amine. In the context of forming the diazepane ring, this could lead to oligomerization if the reaction is intermolecular rather than intramolecular.
-
Dialkylation of Primary Amines: In reductive aminations involving primary amines and aldehydes, the formation of dialkylated amines is a common side reaction.[6]
-
Unreacted Intermediates: Incomplete reaction can leave starting materials or the intermediate imine/enamine in the reaction mixture.
Causality and Prevention:
-
Choice of Reducing Agent: Milder and more selective reducing agents like sodium triacetoxyborohydride (STAB) are often preferred over sodium borohydride as they can selectively reduce the imine in the presence of the aldehyde, minimizing over-reduction.[]
-
pH Control: The pH of the reaction is crucial. Mildly acidic conditions (pH 4-6) are generally optimal for imine formation. Deviations from this can lead to side reactions or decomposition of starting materials. In related syntheses, pH control has been shown to be critical to prevent hydrolysis of sensitive functional groups.[8]
Troubleshooting Guide 3: Purification Challenges
Question: I am having difficulty separating my desired (R)-1-Boc-5-methyl-1,4-diazepane from the side products by column chromatography. Are there any alternative purification strategies?
Answer: The similar polarity of the desired product and its side products, such as the di-Boc species, can make chromatographic separation challenging.
-
Acid-Base Extraction: An acid wash can be used to protonate any unreacted diamine, which can then be removed in the aqueous layer. However, the Boc-protected product is also basic and may be partially extracted. Careful control of the pH is necessary.
-
Crystallization: If the desired product is a solid, crystallization can be an effective method for purification. This may require screening of various solvent systems.
-
Derivatization: In some cases, a temporary derivatization of the free amine on the desired product can alter its polarity, facilitating separation from non-reactive impurities. The protecting group can then be removed in a subsequent step.
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of a Diamine
-
Dissolve the diamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc2O) (0.95-1.0 eq.) in the same solvent.
-
Add the Boc2O solution dropwise to the diamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-Boc product.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Key Reaction and Side Reaction in Boc Protection
Caption: Boc protection and a common side reaction.
Diagram 2: Troubleshooting Logic for Purification
Caption: Logic for purification troubleshooting.
References
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic letters, 8(15), 3259–3262. [Link]
-
Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. [Link]
-
Reddy, B. V. S., et al. (2012). An efficient method for the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination. ResearchGate. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Sociedad Química de México. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Zhang, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. redalyc.org [redalyc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enantioselective Synthesis of 1-Boc-5-methyl-1,4-diazepane
Status: Operational Ticket ID: #DZP-5M-RAC Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Context: Suvorexant (Orexin Antagonist) Intermediate Synthesis & General Chiral Scaffolds
Executive Summary
The synthesis of 1-Boc-5-methyl-1,4-diazepane is a notorious bottleneck in medicinal chemistry, particularly during the scale-up of orexin receptor antagonists (e.g., Suvorexant). The core challenge is the C5-stereocenter lability .
While the 7-membered ring is thermodynamically difficult to close (entropic penalty), the real failure mode is often silent racemization occurring during the cyclization or reduction steps. This guide deconstructs the two primary synthetic pathways—the Lactam Route (high risk, low cost) and the Mitsunobu/Fukuyama Route (high fidelity, higher cost)—and provides direct troubleshooting for optical purity loss.
Module 1: Diagnostic Triage
Before altering your chemistry, confirm the source of the error.
Q: My optical rotation is lower than reported (
Standard Validation Protocol:
| Parameter | Setting |
|---|---|
| Column | Daicel Chiralpak AD-H or IA (Amylose-based) |
| Mobile Phase | Hexane : IPA (90:10) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Boc absorption) |
| Expected | (S)-enantiomer typically elutes second on AD-H (Verify with racemic standard). |
Module 2: The Lactam Route (Cyclization & Reduction)
Most common route due to the availability of N-Boc-L-Alanine, but the highest risk for racemization.
The Problem: Base-Mediated Epimerization
If you are cyclizing an acyclic precursor (e.g., N-(3-aminopropyl)-N-Boc-alanine amide) to form the diazepan-5-one (lactam), you likely use a base.
-
The Trap: The proton at C5 (alpha to the amide carbonyl and the chiral methyl) is acidic (
). -
The Trigger: Using strong bases (NaH) or high temperatures (>80°C) to force the 7-membered ring closure.
Q: I used NaH in DMF/THF for cyclization and lost 30% ee. Why? A: Sodium Hydride is too aggressive. It deprotonates the amide nitrogen (desired) but can transiently deprotonate the C5-alpha carbon, leading to an enolate intermediate. When this re-protonates, it does so racepically.
Corrective Protocol (The "Soft" Cyclization):
-
Switch Solvent: Move from DMF (promotes dissociation/basicity) to Toluene or Acetonitrile .
-
Switch Base: Use Cesium Carbonate (
) (2.0 equiv). The "Cesium Effect" aids large-ring cyclization through template effects without being basic enough to deprotonate the C5-alpha carbon efficiently. -
Temperature Cap: Do not exceed 70°C. If the reaction is sluggish, add a catalytic amount of KI.
Visualizing the Failure Mode
The diagram below illustrates the "Silent Killer" mechanism where the chiral center is scrambled via the enol form.
Figure 1: Mechanism of base-mediated racemization at the C5 position during lactam precursor cyclization.
Module 3: The Reduction Phase
Converting the Diazepan-5-one to the Diazepane.
Q: The cyclization worked (high ee), but after reduction with
Recommended Protocol:
Use Borane-THF complex (
-
Setup: 0°C addition, warm to RT.
-
Reflux: Gentle reflux (THF, 66°C) is usually required to reduce the amide fully.
-
Quench: This is critical. Quench with MeOH, then add HCl and heat to break the Borane-Amine complex. Incomplete breaking of this complex often looks like "low yield" or "impurities" on NMR.
Module 4: The High-Fidelity Alternative (Mitsunobu/Fukuyama)
If the Lactam route consistently fails your ee% specs, switch to this route. It relies on the Fukuyama-Mitsunobu reaction.[1]
Logic: Instead of forming a C-N bond via amide displacement (thermal/basic), you use the Mitsunobu reaction to close the ring. This typically proceeds with Walden Inversion (if attacking a chiral alcohol) or Retention (if attacking a primary alcohol with a chiral amine nucleophile).
The "Suvorexant" Industrial Protocol:
-
Starting Materials: N-Nosyl-protected diamine + Chiral Amino Alcohol.
-
Reagents:
+ DEAD/DIAD. -
Mechanism: The activated alcohol is attacked by the sulfonamide nitrogen.
-
Advantage: The reaction occurs at Room Temperature or 0°C. Zero thermal racemization.
Comparison of Routes:
| Feature | Lactam Route (Route A) | Mitsunobu Route (Route B) |
| Cost | Low (Alanine starting mat.) | High (DEAD/PPh3 waste) |
| Scalability | High (Multi-kg) | Moderate (Chromatography needed) |
| Racemization Risk | High (Thermal/Basic) | Negligible |
| Step Count | 3-4 Steps | 3-4 Steps |
| Recommendation | Use for early phase/cost-sensitive | Use for final GLP batches |
Module 5: Workflow Visualization
Decision matrix for selecting the correct synthetic strategy.
Figure 2: Strategic decision tree for route selection based on enantiopurity requirements.
References
-
Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry. Link
- Context: Primary reference for the Suvorexant scaffold and diazepane synthesis optimiz
-
Stachel, S. J., et al. (2010).[2] "Discovery of dual orexin receptor antagonists for the treatment of sleep disorders."[3] Bioorganic & Medicinal Chemistry Letters. Link
- Context: Discusses the structure-activity relationship (SAR) and the importance of the methyl stereocenter.
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters. Link
- Context: The foundational method for the "High Fidelity" Mitsunobu cycliz
-
Merck Sharp & Dohme Corp. (2012). "Process for the preparation of suvorexant."[3] World Intellectual Property Organization (Patent WO2012148553). Link
- Context: Detailed industrial process chemistry describing the scale-up and control of the diazepane ring form
Sources
Technical Support Center: Synthesis of Chiral Diazepanes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of chiral diazepanes. This resource is designed to provide expert guidance and troubleshooting strategies for common challenges encountered during the synthesis of these valuable chiral scaffolds. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the complexities of stereocontrol, ring formation, and purification, ensuring the successful and efficient synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the synthesis of chiral diazepanes?
The synthesis of chiral diazepanes presents several key challenges that researchers must navigate to achieve high yields and enantiopurity. The primary hurdles include:
-
Stereocontrol: Establishing and maintaining the desired stereochemistry at chiral centers is paramount. This is often complicated by the conformational flexibility of the seven-membered diazepine ring and the potential for epimerization under various reaction conditions.[1]
-
Ring Formation: The construction of the seven-membered diazepine ring can be thermodynamically and kinetically challenging compared to the formation of five- or six-membered rings. This can lead to competing side reactions such as polymerization or the formation of undesired ring sizes.
-
Protecting Group Strategy: The appropriate selection and application of protecting groups for the nitrogen atoms are crucial. The choice of protecting group can significantly influence the stereochemical outcome of subsequent reactions and the ease of final deprotection.
-
Purification: The separation of enantiomers and diastereomers can be a significant bottleneck. The conformational flexibility of the diazepine ring can lead to poor separation of diastereomers, requiring specialized chromatographic techniques.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Enantioselectivity or Racemization
Symptom: You observe a low enantiomeric excess (ee) or a racemic mixture of your desired chiral diazepane, even when using a chiral starting material or catalyst.
Potential Causes and Solutions:
-
Epimerization: The chiral center may be susceptible to epimerization under the reaction conditions. This is particularly common if the chiral center is adjacent to a carbonyl group or an acidic proton.[1]
-
Mechanism of Epimerization: Epimerization often proceeds through the formation of a planar enolate or a related intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can often suppress epimerization by reducing the rate of the undesired pathway.
-
Base Selection: If a base is used, consider a non-nucleophilic, sterically hindered base to minimize proton abstraction at the chiral center.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the chiral center to conditions that promote epimerization.
-
Protecting Groups: The choice of protecting group on the nitrogen atoms can influence the acidity of adjacent protons. Consider using electron-withdrawing protecting groups to decrease the likelihood of enolate formation.
-
-
-
Catalyst Inefficiency: The chiral catalyst may not be providing adequate stereocontrol.
-
Troubleshooting:
-
Catalyst Screening: Screen a variety of chiral catalysts and ligands to identify the optimal combination for your specific substrate. The electronic and steric properties of the catalyst can have a profound impact on enantioselectivity.
-
Catalyst Loading: Optimize the catalyst loading. In some cases, a higher catalyst loading may be necessary to achieve high enantioselectivity.
-
Solvent Effects: The solvent can play a crucial role in the transition state of the asymmetric reaction. Screen a range of solvents with varying polarities.
-
-
Experimental Protocol: Screening for Optimal Catalyst in Asymmetric Reductive Amination
This protocol provides a general framework for screening different chiral catalysts for the asymmetric reductive amination to form a chiral diazepane.
-
Substrate Preparation: Prepare a stock solution of the keto-diazepane precursor.
-
Catalyst Preparation: In separate reaction vials, add the appropriate chiral catalyst (e.g., a chiral phosphoric acid or a metal complex with a chiral ligand) and any necessary co-catalysts or additives.
-
Reaction Setup: To each vial, add the keto-diazepane precursor solution and the reducing agent (e.g., Hantzsch ester).
-
Reaction Execution: Stir the reactions at the desired temperature and monitor the progress by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, quench the reactions and perform a standard work-up. Analyze the enantiomeric excess of the product by chiral HPLC.
| Catalyst Type | Ligand/Auxiliary | Typical ee (%) | Reference |
| Chiral Phosphoric Acid | BINOL-derived | 75-95 | |
| Rhodium Complex | Chiral Diphosphine | 80-99 | |
| Iridium Complex | Chiral Diamine | 85-98 |
Table 1: Comparison of catalyst systems for asymmetric synthesis.
Diagram: Troubleshooting Low Enantioselectivity
Caption: Decision workflow for troubleshooting low enantioselectivity.
Issue 2: Poor Yield in Ring-Closing Metathesis (RCM)
Symptom: Your Ring-Closing Metathesis (RCM) reaction to form the diazepane ring results in a low yield of the desired product, with significant amounts of starting material remaining or the formation of oligomers/polymers.
Potential Causes and Solutions:
-
Catalyst Deactivation: The ruthenium catalyst can be deactivated by coordinating functional groups in the substrate, particularly unprotected amines.
-
Troubleshooting:
-
Protecting Groups: Ensure that all amine functionalities are adequately protected with groups that are stable to the RCM conditions, such as Boc or Cbz.
-
Catalyst Choice: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and tolerant of functional groups than the first-generation catalysts.
-
-
-
Unfavorable Ring Closure: The formation of a seven-membered ring can be entropically disfavored.
-
Troubleshooting:
-
High Dilution: Perform the reaction under high dilution conditions (typically 0.001-0.01 M) to favor intramolecular cyclization over intermolecular oligomerization. This can be achieved by slow addition of the substrate to the reaction mixture.
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition.
-
-
-
Ethylene Inhibition: The ethylene byproduct generated during the reaction can inhibit the catalyst.
-
Troubleshooting:
-
Inert Gas Purge: Gently bubble a stream of an inert gas (e.g., argon or nitrogen) through the reaction mixture to remove ethylene as it is formed.
-
-
Experimental Protocol: Optimized Ring-Closing Metathesis
-
Substrate Preparation: Dissolve the diene precursor in a degassed, anhydrous solvent (e.g., dichloromethane or toluene).
-
Catalyst Preparation: In a separate flask, dissolve the RCM catalyst (e.g., Grubbs II) in the same solvent.
-
Reaction Setup: Heat the catalyst solution to the desired temperature under an inert atmosphere.
-
Slow Addition: Add the substrate solution to the catalyst solution dropwise over several hours using a syringe pump to maintain high dilution.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction (e.g., with ethyl vinyl ether) and purify the product by column chromatography.
Diagram: Key Factors in Ring-Closing Metathesis
Caption: Critical parameters for successful Ring-Closing Metathesis.
Issue 3: Difficulty in Separating Diastereomers
Symptom: You have synthesized a chiral diazepane with multiple stereocenters, but you are unable to separate the resulting diastereomers by standard column chromatography.
Potential Causes and Solutions:
-
Conformational Flexibility: The seven-membered diazepine ring is conformationally flexible, which can lead to similar chromatographic behavior of diastereomers, resulting in poor separation.[2]
-
Troubleshooting:
-
Chiral HPLC: Utilize chiral High-Performance Liquid Chromatography (HPLC) for separation. Screening different chiral stationary phases (CSPs) and mobile phase compositions is often necessary to achieve baseline separation.[3][4]
-
Derivatization: Convert the diastereomeric mixture into derivatives that may have more rigid conformations or different polarities, facilitating separation on a standard silica gel column. For example, acylation of a free amine can lock the conformation and improve separation.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC can sometimes provide better resolution and faster separations compared to HPLC for certain classes of compounds.
-
-
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) with a standard mobile phase (e.g., hexane/isopropanol).
-
Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition. Vary the ratio of the polar and non-polar solvents and consider the use of additives (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.
-
Temperature and Flow Rate: Optimize the column temperature and flow rate to further enhance the separation.
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.
| Chiral Stationary Phase | Mobile Phase Example | Application |
| Chiralcel® OD-H | Hexane/Ethanol (90:10) | Separation of benzodiazepine enantiomers |
| Chiralpak® AD-H | Hexane/Isopropanol (80:20) with 0.1% DEA | General purpose for amine-containing compounds |
| Lux® Cellulose-1 | Acetonitrile/Methanol (50:50) | Broad applicability for various chiral compounds |
Table 2: Examples of chiral HPLC conditions for diazepane separation.
References
-
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (2022). Retrieved January 18, 2024, from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2021). Molecules, 26(7), 2014. [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC. (2013). Retrieved January 18, 2024, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2017). Current Organic Synthesis, 14(6), 832-843. [Link]
-
Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. (2017). Bioorganic & Medicinal Chemistry, 25(17), 4741-4753. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PMC. (2019). Retrieved January 18, 2024, from [Link]
-
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020). ACS Catalysis, 10(15), 8476-8481. [Link]
-
Ring Closing Metathesis (RCM) - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2024, from [Link]
-
Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. (1993). Chirality, 5(5), 335-342. [Link]
-
Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column. (1996). Journal of Liquid Chromatography & Related Technologies, 19(14), 2329-2342. [Link]
-
Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. (2023). Molecules, 28(7), 3196. [Link]
-
HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment. (2015). Chirality, 27(10), 716-722. [Link]
-
Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (2007). Organic & Biomolecular Chemistry, 5(18), 2963-2971. [Link]
-
NMR and Stereochemistry - Harned Research Group. (n.d.). Retrieved January 18, 2024, from [Link]
-
Epimerisation in Peptide Synthesis. (2023). Molecules, 28(24), 8017. [Link]
-
Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2018). Molecules, 23(10), 2669. [Link]
-
Design of high-performance chiral phase-transfer catalysts with privileged structures. (2005). Chemical Communications, (21), 2687-2699. [Link]
-
Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. (2022). Chemical Science, 13(16), 4643-4649. [Link]
Sources
Technical Support Center: Reductive Amination of Diazepane Scaffolds
Status: Operational Topic: Troubleshooting By-product Formation & Reaction Stalling Ticket Priority: High (Synthetic Bottleneck) Audience: Medicinal Chemists & Process Development Scientists[1]
The Diazepane Challenge: A Mechanistic Overview
Welcome to the Diazepane Derivatization Support Module. Unlike stable 6-membered piperazines, 1,4-diazepanes (homopiperazines) present unique challenges due to ring flexibility and transannular strain .[1]
In a standard reductive amination, the secondary amine of the diazepane reacts with a carbonyl (aldehyde/ketone) to form a positively charged iminium ion . This intermediate is the critical "pivot point" of the reaction.[1]
The Core Conflict[1]
-
The Goal: Rapid formation of the iminium ion followed by selective hydride transfer.
-
The Problem: 7-membered rings suffer from entropic freedom (floppiness).[1] The nitrogen lone pair may be sterically shielded by the ring's puckering, slowing down the initial attack on the carbonyl.[1] This delay allows the reducing agent to attack the carbonyl directly, leading to the most common by-product: the alcohol.[1]
Mechanistic Pathway & Failure Points
The diagram below illustrates the competition between the desired pathway (Green) and the primary failure modes (Red).[1]
Figure 1: Mechanistic bifurcation in diazepane reductive amination.[1] The critical success factor is the formation rate of the iminium ion relative to the reduction rate of the carbonyl.[1]
Troubleshooting Guide (FAQ Format)
Symptom A: "I only isolated the alcohol (reduced ketone/aldehyde). My diazepane is untouched."
Diagnosis: Direct Reduction. The reducing agent attacked the carbonyl before the diazepane could condense with it.[1] This is common with sterically hindered ketones or electron-deficient diazepanes.[1]
-
The Fix (Stepwise Approach): Do not mix everything at once.
-
Reagent Switch: Ensure you are using Sodium Triacetoxyborohydride (STAB) .[1][2] It is less basic and sterically bulkier than NaBH4, making it selective for iminium ions over neutral carbonyls [1].
Symptom B: "The reaction is stuck at 50% conversion. Adding more hydride doesn't help."[1]
Diagnosis: Equilibrium Stalling / Water Poisoning. Reductive amination is a reversible equilibrium.[1] As water is generated (from iminium formation), it can hydrolyze the iminium back to the starting materials. Diazepanes are particularly sensitive to this due to ring strain.[1]
-
The Fix: Add a desiccant .
Symptom C: "I see a spot with M+14 mass (Methylene bridge dimer)."[1]
Diagnosis: Formaldehyde Dimerization. If you are doing a reductive methylation using formaldehyde, the highly reactive iminium intermediate can react with another equivalent of diazepane instead of the hydride.
-
The Fix:
Symptom D: "My product is contaminated with an unstable impurity (Enamine)."
Diagnosis: Enamine Tautomerization. If your ketone has alpha-hydrogens, the iminium ion can lose a proton to form an enamine.[1] While enamines can be reduced, they are often less reactive toward STAB than iminium ions.
-
The Fix: Maintain a pH of 4–5.[1][5][6] Add Acetic Acid (1.0–1.5 eq) to the reaction. This protonates the enamine, converting it back to the reactive iminium species.
Proven Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best for: Aldehydes and reactive ketones (e.g., cyclohexanone). Reference: Abdel-Magid et al. [1]
| Step | Action | Critical Note |
| 1 | Dissolve Diazepane (1.0 eq) and Carbonyl (1.1–1.2 eq) in DCE (1,2-Dichloroethane) or THF . | DCE is preferred for solubility and rate.[1] |
| 2 | Add Acetic Acid (1.0 eq). | Essential for ketone substrates to catalyze iminium formation.[1] |
| 3 | Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 eq) in one portion. | Do not use NaBH4 (too strong).[1] |
| 4 | Stir at RT for 2–16 hours under N2.[1] | Monitor by LCMS. |
| 5 | Quench: Add sat. aq. NaHCO3. Stir 15 min. | Neutralizes the acetic acid and boron complexes. |
| 6 | Extract with DCM.[1] Dry over MgSO4.[1][3] |
Protocol B: The "Heavy Duty" (Titanium-Mediated)
Best for: Sterically hindered ketones, electron-poor diazepanes, or when Protocol A fails. Reference: Mattson et al. / Bhattacharyya [2, 3]
| Step | Action | Critical Note |
| 1 | Dissolve Diazepane (1.0 eq) and Carbonyl (1.1 eq) in anhydrous THF . | Solvents must be strictly dry.[1] |
| 2 | Add Titanium(IV) isopropoxide (1.5–2.0 eq) neat via syringe.[1] | Reaction may warm slightly.[1] Solution often turns yellow/orange.[1] |
| 3 | Stir at RT for 6–12 hours (or microwave 60°C for 30 min). | Ti(OiPr)4 forces condensation by scavenging water.[1] |
| 4 | CAUTION: Add NaBH4 (2.0 eq) or NaCNBH3 carefully. | Add solid hydride in portions. Exothermic. |
| 5 | Stir for 2–4 hours. | |
| 6 | Quench: Add 1N NaOH or water dropwise.[1] | A heavy white precipitate (TiO2) will form.[1] |
| 7 | Filter through a Celite pad to remove titanium salts.[1] | The filtrate contains your product.[1] |
Decision Logic: Which Method?
Use this flow to select the correct experimental setup for your specific diazepane substrate.
Figure 2: Decision tree for selecting the appropriate reductive amination protocol.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][6][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][8]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines.[1] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. designer-drug.com [designer-drug.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Asymmetric Synthesis of 1-Boc-5-methyl-1,4-diazepane
Status: Operational Topic: Catalyst Selection & Process Optimization Target Molecule: (S)-1-Boc-5-methyl-1,4-diazepane (Key intermediate for Suvorexant/Orexin Antagonists) Audience: Process Chemists, Medicinal Chemists
Introduction: The "Seven-Membered" Challenge
The synthesis of 1-Boc-5-methyl-1,4-diazepane presents a unique stereochemical challenge. Unlike 5- or 6-membered rings, the 7-membered diazepane ring possesses high conformational flexibility, making facial discrimination during catalysis difficult. While classical resolution was used in early routes (e.g., Merck's early Suvorexant scale-up), modern catalytic asymmetric synthesis relies heavily on the Asymmetric Hydrogenation (AH) of cyclic imines or enamides.
This guide focuses on the Asymmetric Hydrogenation route, as it offers the highest atom economy and scalability. We will address the selection of Iridium and Ruthenium catalysts, ligand architecture, and the critical role of additives.
Module 1: Catalyst Selection Strategy
The Core Dilemma: Iridium vs. Ruthenium
For the hydrogenation of the cyclic imine precursor (typically 1-Boc-5-methyl-2,3,6,7-tetrahydro-1H-1,4-diazepine), two metal systems dominate. Your choice depends on your specific substrate protection pattern and available pressure equipment.
Option A: Iridium-Phosphine-Oxazoline (Ir-PHOX) Systems
-
Best For: Unfunctionalized cyclic imines or those with N-protecting groups (Boc/Cbz).
-
Mechanism: Inner-sphere coordination. The N-Boc group often assists in directing the metal, but can also lead to catalyst poisoning if the bite angle is incorrect.
-
Key Ligands: (S)-PHOX, ThrePHOX, or SimplePHOX.
-
Critical Additive: Iodine (
) or Tetrabutylammonium iodide (TBAI). Without this, conversion often stalls at <20%.
Option B: Ruthenium-Diamine (Noyori Type)
-
Best For: Substrates capable of dynamic kinetic resolution (DKR) or transfer hydrogenation.
-
Mechanism: Outer-sphere (bifunctional mechanism). Relies on NH-pi interactions.
-
Key Ligands: RuCl(p-cymene)[(R,R)-Ts-DPEN].
-
Limitation: Often requires higher catalyst loading for 7-membered rings compared to 5/6-membered analogs.
Comparative Data: Catalyst Screening Matrix
| Feature | Ir-(S)-PHOX | Ru-(R,R)-Ts-DPEN | Rh-DuPhos |
| Primary Mechanism | Direct Hydrogenation (High Pressure) | Transfer Hydrogenation (HCOOH/TEA) | Direct Hydrogenation |
| Typical Pressure | 30–100 bar | Ambient (Open system) | 5–30 bar |
| Selectivity (ee%) | High (90–99%) | Moderate (70–85%) | Low (<50%) for this substrate |
| Substrate Sensitivity | High (Sensitive to steric bulk at N1) | Moderate | Very High |
| Turnover Frequency | High (>1000 | Low (<100 | Moderate |
| Recommendation | Primary Choice for Scale-up | Secondary Choice for Lab Scale | Not Recommended |
Module 2: Troubleshooting & Optimization
Visualizing the Optimization Logic
Use this decision tree to diagnose reaction failures during the hydrogenation step.
Figure 1: Troubleshooting logic flow for Asymmetric Hydrogenation of 7-membered cyclic imines.
Module 3: Frequently Asked Questions (Technical)
Q1: Why is Iodine ( ) required for the Iridium system?
A: This is a common phenomenon in Iridium-catalyzed imine hydrogenation. The active catalytic species is often an Ir(III) hydride. Iodine acts as an oxidative additive that helps generate the active cationic Ir(III) species from the precatalyst (typically
-
Protocol: Premix
and the chiral ligand in DCM for 30 mins, then add (10–20 mol% relative to metal) before adding the substrate.
Q2: My product racemizes during workup. What is happening?
A: 1,4-Diazepanes are basic.[1] If you are using an acid workup to remove the catalyst, the 5-methyl stereocenter (alpha to the amine) is susceptible to acid-catalyzed racemization, especially if the N1-Boc group migrates or if ring-opening/closing equilibrium occurs.
-
Fix: Avoid strong mineral acids. Purify via silica gel chromatography with 1% Triethylamine (TEA) in the eluent to keep the system basic.
Q3: Can I use the Grubbs catalyst to close the ring instead of hydrogenation?
A: Yes, Ring-Closing Metathesis (RCM) is a valid route (Route B), but it requires a chiral precursor (e.g., derived from chiral amino acids).
-
Issue: RCM of basic amines often poisons Ruthenium carbenes.
-
Fix: You must convert the basic amine to a salt (e.g., Tosylate salt) or use the N-Boc protected precursor before cyclization. However, RCM builds the ring; it does not set the stereocenter catalytically unless you are doing Asymmetric RCM (ARCM), which is notoriously difficult for 7-membered rings. The AH route (Module 1) is preferred for setting chirality.
Standard Operating Procedure: Ir-Catalyzed Hydrogenation
Objective: Synthesis of (S)-1-Boc-5-methyl-1,4-diazepane from 1-Boc-5-methyl-2,3,6,7-tetrahydro-1H-1,4-diazepine.
-
Catalyst Preparation (Glovebox recommended):
-
Charge a vial with
(0.5 mol%) and (S)-NeoPHOX ligand (1.1 mol%). -
Dissolve in anhydrous DCM (degassed). Stir for 30 min at RT. Solution should turn deep orange/red.
-
Add
(solid, 2 mol%). Stir for 10 min.
-
-
Reaction Setup:
-
Dissolve the cyclic imine substrate in DCM (0.5 M concentration).
-
Add the catalyst solution to the substrate solution in a high-pressure autoclave liner.
-
-
Hydrogenation:
-
Seal autoclave. Purge with
(3x) and (3x). -
Pressurize to 50 bar (725 psi)
. -
Stir at room temperature for 12–24 hours.
-
-
Workup:
-
Vent carefully. Concentrate the solvent.
-
Critical: Analyze Crude NMR immediately to check for enamine intermediates (incomplete reduction).
-
Purify via flash column chromatography (Hexane/EtOAc + 1% TEA).
-
References
-
Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant." Organic Process Research & Development, 15(2), 367–375.
-
Wang, Y. B., et al. (2008). "Highly Enantioselective Hydrogenation of Seven-Membered Cyclic Imines: Substituted Dibenzo[b,f][1,4]oxazepines." Chemical Communications, (12), 1431–1433. (Demonstrates Ir-PHOX/TunePhos efficacy on 7-membered rings).
-
Yi, Z. Q., et al. (2023).[2] "Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts." New Journal of Chemistry, 47, 11492-11497.[2]
-
Tudge, M., et al. (2010). "A Short, Enantioselective Synthesis of the Orexin Receptor Antagonist MK-4305." Organic Letters, 12(22), 5262–5265. (Describes the biocatalytic/transaminase alternative).
Sources
Validation & Comparative
Comparative Guide: Synthetic Routes to (R)-1-Boc-5-methyl-1,4-diazepane
Topic: Comparison of synthetic routes to (R)-1-Boc-5-methyl-1,4-diazepane Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
(R)-1-Boc-5-methyl-1,4-diazepane (CAS: 194032-42-3, generic) is a critical chiral scaffold in medicinal chemistry, most notably serving as the core pharmacophore for Suvorexant (Belsomra®), a dual orexin receptor antagonist used for treating insomnia. The molecule features a seven-membered diazepane ring with a methyl substituent at the C5 position (on the propyl bridge), requiring precise stereocontrol to achieve the (R)-configuration.
For drug development professionals, selecting the optimal synthetic route is a balance between scalability , enantiomeric purity (ee) , and freedom to operate . This guide analyzes three distinct methodologies:
-
The Industrial Standard (Route A): Resolution of a racemic intermediate (High scalability, lower atom economy).
-
The Chiral Pool Strategy (Route B): De novo synthesis from (R)-3-aminobutanoic acid (High atom economy, accessible reagents).
-
Asymmetric Catalysis (Route C): Ru-catalyzed asymmetric reductive amination (State-of-the-art efficiency, proprietary catalysts).
Comparative Analysis of Synthetic Routes
| Metric | Route A: Classical Resolution | Route B: Chiral Pool (Diketopiperazine) | Route C: Asymmetric Catalysis |
| Primary Mechanism | Michael Addition / Resolution | Amide Coupling / Cyclization / Reduction | Intramolecular Asymmetric Reductive Amination |
| Starting Materials | N-Boc-ethylenediamine, MVK, (R)-TED | (R)-3-aminobutanoic acid, N-Benzylglycine | Linear amino-ketone, Ru-catalyst |
| Key Intermediate | Racemic 1-Cbz-5-methyl-1,4-diazepane | (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione | (R)-1-Boc-5-methyl-1,4-diazepane (Direct) |
| Enantiomeric Excess | >99% (after recrystallization) | >98% (dictated by starting material) | 94–99% |
| Overall Yield | ~30–40% (theoretical max 50% w/o recycle) | ~45–55% | >90% |
| Scalability | High (Multi-kg validated) | Medium (LiAlH4 reduction limits scale) | High (Flow chemistry compatible) |
| Cost Profile | Low (Cheap reagents, high waste) | Medium (Chiral amino acid cost) | High (Catalyst cost) |
Detailed Experimental Protocols
Route A: The Industrial Standard (Resolution via Cocrystallization)
Based on Merck Process Chemistry protocols (Wallace et al.).
Rationale: This route utilizes cheap, achiral starting materials to build the racemic scaffold rapidly, followed by a robust classical resolution using (R)-TED (1,1,2-triphenyl-1,2-ethanediol).
Step-by-Step Methodology:
-
Michael Addition: React N-Boc-ethylenediamine with methyl vinyl ketone (MVK) to form the linear ketone adduct.
-
Reductive Cyclization: Deprotect the Boc group (HCl) and perform intramolecular reductive amination (H₂/Pd-C or NaBH(OAc)₃) to yield racemic 5-methyl-1,4-diazepane.
-
Protection: Protect the secondary amine (N1) with Cbz-Cl to form rac-1-Cbz-5-methyl-1,4-diazepane .
-
Resolution: Dissolve the racemate in MeOH/Water and add (R)-TED. The (R)-enantiomer forms a crystalline complex with (R)-TED. Filter and wash to obtain high optical purity (>99% ee).
-
Scaffold Swap:
-
Break the salt (NaOH/MTBE).
-
Remove Cbz (H₂, Pd/C) to yield free (R)-5-methyl-1,4-diazepane.
-
Regioselective Protection: Treat with Boc₂O (0.95 eq). The unhindered N1 (distal to methyl) reacts preferentially over the sterically hindered N4 (adjacent to methyl), yielding the target (R)-1-Boc-5-methyl-1,4-diazepane .
-
Route B: The Chiral Pool Strategy (Diketopiperazine Approach)
Based on Yuan et al. (Heterocycles, 2021).
Rationale: Ideal for laboratory-scale synthesis, this route avoids the 50% yield loss of resolution by transferring chirality from commercially available (R)-3-aminobutanoic acid.
Step-by-Step Methodology:
-
Amide Coupling:
-
Reagents: (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq), Methyl 2-(benzylamino)acetate (1.1 eq), EDC·HCl, HOBt, NMM.[1]
-
Procedure: Stir in DMF at RT for 5h. Workup (EtOAc/Citric acid/NaHCO₃) yields the linear dipeptide ester.
-
-
Cyclization to Dione:
-
Deprotection: Treat intermediate with 4M HCl/EtOAc to remove Boc. Concentrate.
-
Cyclization: Redissolve in MeOH. Add NaOMe (2.5 eq) and reflux for 4–12h. The free amine attacks the methyl ester to close the ring.
-
Product: (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione.
-
-
Global Reduction:
-
Reagents: LiAlH₄ (4.0 eq) in dry THF.
-
Procedure: Add dione solution slowly to LiAlH₄ suspension at 0°C. Reflux for 12h. Quench (Fieser method).
-
Result: The amide carbonyls are reduced to methylenes, yielding (R)-1-benzyl-5-methyl-1,4-diazepane .
-
-
Final Deprotection/Protection:
-
Hydrogenolysis (Pd/C, H₂, MeOH) removes the benzyl group.
-
Selective Boc-protection (as in Route A) yields the target.
-
Visualizing the Synthetic Logic
Diagram 1: Industrial Resolution Route (Route A)
Caption: The industrial route relies on constructing a racemic framework followed by classical resolution and regioselective protection.
Diagram 2: Chiral Pool Strategy (Route B)
Caption: The chiral pool route builds the ring around the pre-existing stereocenter derived from amino acid precursors.
Critical Technical Insights
Regioselectivity of Boc Protection
A common pitfall in synthesizing this scaffold is the regiochemistry of the final protection step. The 5-methyl-1,4-diazepane ring contains two secondary amines:
-
N1 (Distal): Located in the -CH₂-NH-CH₂- environment. Sterically accessible.
-
N4 (Proximal): Located in the -CH₂-NH-CH(CH₃)- environment. Sterically hindered by the adjacent methyl group.
Experimental data confirms that treating the free diamine with 1.0 equivalent of Boc₂O at 0°C results in >90% selectivity for the N1-Boc product (the target). Over-addition of Boc₂O leads to the bis-Boc byproduct.
Safety Note on Route B
Route B involves the reduction of a diketopiperazine (dione) using Lithium Aluminum Hydride (LiAlH₄). This reaction requires reflux in THF and generates significant hydrogen gas. On scales >10g, careful thermal management and Fieser quenching protocols are mandatory to prevent thermal runaway or emulsion formation.
References
-
Strotman, N. A., et al. (2011).[2] Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305). Journal of the American Chemical Society, 133(21), 8362–8371.[2][3] [Link]
-
Wallace, D. J., et al. (2011).[2][3] Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder.[2][4][5][6] Organic Process Research & Development, 15(2), 367–375. [Link]
-
Yuan, H., Guo, L., & Pan, X. (2021). Synthesis of Anti-Insomnia Drug Suvorexant via a Chiral Diazepane Intermediate.[4] Heterocycles, 102(4), 735. [Link]
-
Mangion, I. K., et al. (2012). Enenzymatic Synthesis of the Chiral Diazepane Core of Suvorexant. Organic Letters, 14(13), 3458–3461. [Link]
Sources
- 1. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 2. Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305) | CiNii Research [cir.nii.ac.jp]
- 4. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic comparison of (R)- and (S)-1-Boc-5-methyl-1,4-diazepane
This guide provides an in-depth spectroscopic and analytical comparison of (R)- and (S)-1-Boc-5-methyl-1,4-diazepane.[1][2] It is designed for medicinal chemists and analytical scientists requiring rigorous methods to distinguish these enantiomers, particularly in the context of drug development (e.g., Suvorexant intermediates).
Part 1: Executive Summary & Core Distinction
(R)- and (S)-1-Boc-5-methyl-1,4-diazepane are enantiomers.[1][2] In an achiral environment (standard NMR, IR, MS, TLC), they exhibit identical physicochemical properties. They can only be distinguished by their interaction with chiral probes (polarized light, chiral stationary phases, or chiral derivatizing agents).
| Feature | (R)-Enantiomer | (S)-Enantiomer | Racemate ((±)) |
| CAS Number | See Note 1 | See Note 1 | 194032-42-3 |
| Optical Rotation | Typically (-) | Typically (+) | 0° |
| 1H NMR | Identical | Identical | Identical |
| Chiral HPLC | Distinct Retention Time ( | Distinct Retention Time ( | Two peaks (1:1 area) |
| Biological Activity | High (Target Dependent) | Low/Inactive (Target Dependent) | Mixed Activity |
Note 1 (Nomenclature Warning): Chemical vendors often vary numbering based on priority rules.
Part 2: Chemical Identity & Structural Basis
The chirality of these molecules usually originates from the starting material, typically Alanine . Understanding the synthesis is the first step in verifying the stereochemistry.
Synthesis & Origin of Chirality (Workflow)
The absolute configuration is established early in the synthesis. Using L-Alanine typically yields the (S) -isomer (depending on the priority of the reduction/cyclization steps), while D-Alanine yields the (R) -isomer.[1][2]
Figure 1: Synthetic pathway demonstrating how the chiral center from Alanine is conserved in the final diazepane ring.
Part 3: Spectroscopic Profile (The "Control")
These methods confirm the chemical structure but cannot determine enantiomeric purity.[2]
Nuclear Magnetic Resonance (1H NMR)
Both enantiomers display identical chemical shifts in CDCl₃.[2]
-
Instrument: 400 MHz NMR
-
Solvent: CDCl₃ (Deuterated Chloroform)[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment |
| 1.45 | Singlet (s) | 9H | Boc Group (-C(CH₃)₃) |
| 1.05 - 1.15 | Doublet (d) | 3H | 5-Methyl (-CH₃) |
| 1.50 - 1.90 | Multiplet (m) | 2H | C6 Protons (Ring CH₂) |
| 2.60 - 3.80 | Broad Multiplet | 7H | Ring Protons (C2, C3, C5, C7) |
Technical Insight: The protons on the diazepane ring appear as broad multiplets due to the ring's conformational flexibility (ring flipping between twist-chair/boat conformations) at room temperature.[2] Variable Temperature (VT) NMR at -20°C can sharpen these signals, but it is unnecessary for routine identity confirmation.[1][2]
Mass Spectrometry (ESI-MS)
-
Result: Both enantiomers show a parent ion
Da.[2]
Part 4: Discriminatory Analysis (The "Test")
To distinguish (R) from (S), you must use one of the following protocols.
Protocol A: Optical Rotation (Polarimetry)
This is the quickest physical check for bulk material.[2]
Methodology:
-
Prepare Solution: Dissolve 100 mg of sample in 10 mL of Methanol (c = 1.0).
-
Instrument: Digital Polarimeter (Sodium D line, 589 nm).
-
Temperature: 20°C.
-
Measurement: Record specific rotation
.
Expected Values:
-
(R)-Isomer: Typically levorotatory (-) (e.g., -10° to -15°).[1][2]
-
(S)-Isomer: Typically dextrorotatory (+) (e.g., +10° to +15°).[1][2]
-
Note: Values depend heavily on solvent and concentration. Always compare against a reference standard or CoA.
Protocol B: Chiral HPLC (Analytical Standard)
This is the definitive method for determining Enantiomeric Excess (ee%).[2]
Method Development Strategy: Since specific literature methods vary by column generation, the following Universal Screening Protocol is recommended for diazepanes.
Recommended Columns:
-
Primary: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]
-
Secondary: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][2]
Mobile Phase Screening:
-
Mode: Normal Phase (NP) is preferred for Boc-protected amines to maximize interaction with the stationary phase.[1][2]
-
Solvent B: Isopropanol (IPA) or Ethanol (EtOH)[2]
-
Additive: 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amine (N4).[2]
Optimized Method (Starting Point):
-
Mobile Phase: Hexane : IPA : DEA (90 : 10 : 0.1)[2]
-
Detection: UV at 210 nm (Boc absorption) or 254 nm.[2]
-
Temperature: 25°C
Figure 2: Chiral HPLC method development workflow for resolving diazepane enantiomers.
Part 5: Data Summary Table
Use this table to interpret your experimental results.
| Test | Observation | Conclusion |
| 1H NMR | Singlet at 1.45 ppm | Structure contains Boc group (Achiral confirmation).[1][2] |
| Polarimetry | Negative Rotation (-) | Likely (R) -enantiomer (Verify with standard).[1][2] |
| Polarimetry | Positive Rotation (+) | Likely (S) -enantiomer (Verify with standard).[1][2] |
| Chiral HPLC | Single Peak ( | Enantiopure (Isomer 1).[2] |
| Chiral HPLC | Single Peak ( | Enantiopure (Isomer 2).[2] |
| Chiral HPLC | Two Peaks (1:1 ratio) | Racemic Mixture (Do not use for chiral synthesis).[2] |
References
-
Synthesis and Characterization: Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1][2] Journal of Medicinal Chemistry, 2010, 53(14), 5320–5332. Link[2]
-
Chiral Analysis Principles: Scriba, G. K. E. "Chiral Recognition Mechanisms in Analytical Separation Sciences." Chromatographia, 2012, 75, 815–838. Link[2]
-
General Diazepane Properties: PubChem Compound Summary for CID 51624615 ((R)-1-Benzyl-5-methyl-1,4-diazepane). National Library of Medicine (US).[2] Accessed 2024.[1][2] Link[2]
Sources
A Comparative Guide to the Validation of Analytical Methods for (R)-1-Boc-5-methyl-1,4-diazepane
In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as (R)-1-Boc-5-methyl-1,4-diazepane, a key building block in the synthesis of various pharmacologically active compounds, robust and validated analytical methods are imperative. This guide provides a comparative analysis of various analytical techniques for the validation of (R)-1-Boc-5-methyl-1,4-diazepane, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1]. For chiral compounds, this primarily involves ensuring the method can accurately and reliably quantify the desired enantiomer and separate it from its unwanted counterpart. This guide will delve into the validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, all underpinned by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidance[1][2][3][4].
The Central Role of Method Validation in Chiral Analysis
The objective of validating a chiral analytical method is to confirm that it is specific, accurate, precise, linear, and robust for the quantification of the enantiomeric purity of a given compound. The validation parameters for a chiral purity assay should encompass both the major (desired) and minor (undesired) enantiomers[5]. Key validation characteristics include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness[6].
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is the cornerstone of successful method validation. Each method offers a unique set of advantages and limitations for the chiral analysis of (R)-1-Boc-5-methyl-1,4-diazepane.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[7][8] | High resolution and sensitivity, broad applicability to various compounds, well-established for quantitative analysis.[7][] | Requires method development for column and mobile phase selection, can be time-consuming. | Gold standard for routine quality control and enantiomeric excess (e.e.) determination.[7] |
| GC-MS | Separation of volatile enantiomers (or their derivatives) on a chiral capillary column followed by mass spectrometric detection.[10] | High sensitivity and specificity, provides structural information from mass spectra. | Requires analyte to be volatile or derivatized, high temperatures can cause degradation. | Trace level impurity detection and identification. |
| NMR Spectroscopy | Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[11][12] | Non-destructive, provides structural information, no need for a reference standard of the opposite enantiomer in some cases. | Lower sensitivity compared to chromatographic methods, can be complex to interpret. | Structural confirmation and determination of enantiomeric purity, especially in research and development. |
Experimental Protocols and Validation Workflows
A self-validating system is one where the experimental design inherently demonstrates the reliability of the results. The following sections provide detailed protocols and validation workflows for each technique, explaining the rationale behind the experimental choices.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for enantiomeric separations due to its robustness and versatility[7][]. The key to a successful chiral HPLC method is the selection of the appropriate chiral stationary phase (CSP)[7][13]. For a cyclic amine like (R)-1-Boc-5-methyl-1,4-diazepane, polysaccharide-based CSPs are often a good starting point[7][14].
Caption: Chiral HPLC method development and validation workflow.
-
Column Selection: Screen polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) as they show broad enantioselectivity for a wide range of compounds.
-
Mobile Phase Screening: Start with a mobile phase of n-Hexane/Isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape for the amine-containing analyte.
-
Method Optimization: Adjust the ratio of n-Hexane to Isopropanol to achieve optimal resolution (Rs > 1.5) and a reasonable run time.
-
System Suitability: Before each validation run, inject a standard solution to ensure the system is performing correctly. Key parameters include resolution, tailing factor, and theoretical plates.
-
Validation:
-
Specificity: Inject the racemate, the pure (R)-enantiomer, and a placebo (if applicable) to demonstrate that the method is selective for the enantiomers and free from interference.
-
Linearity and Range: Prepare a series of solutions of the racemate at different concentrations (e.g., 50% to 150% of the target concentration) and plot the peak area against concentration. A correlation coefficient (R²) of >0.99 is typically desired.
-
Accuracy: Perform recovery studies by spiking a known amount of the (S)-enantiomer into the pure (R)-enantiomer at different levels (e.g., 0.1%, 0.5%, 1.0%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the (S)-enantiomer can be reliably detected and quantified. This is often determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary method parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability during normal use.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds[10]. For non-volatile compounds like (R)-1-Boc-5-methyl-1,4-diazepane, derivatization may be necessary to increase volatility.
Sources
- 1. fda.gov [fda.gov]
- 2. starodub.nl [starodub.nl]
- 3. uspbpep.com [uspbpep.com]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
Personal protective equipment for handling (R)-1-Boc-5-methyl-1,4-diazepane
Introduction: The "Why" Behind the Protocol
(R)-1-Boc-5-methyl-1,4-diazepane (CAS: 194032-42-3) is a critical chiral building block for synthesizing pharmaceutical candidates, particularly in the development of kinase inhibitors and GPCR ligands. Its structural value lies in the 7-membered diazepane ring, which offers unique conformational restrictions compared to piperazines.
However, the chemical features that make it valuable—its basic nitrogen centers and the lipophilic tert-butoxycarbonyl (Boc) protecting group—also dictate its safety profile. The Boc group significantly increases the molecule's lipophilicity compared to the free amine, facilitating faster dermal absorption. This guide moves beyond the generic "wear gloves" instruction to provide a specific, causality-based safety framework.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the hazard. While specific toxicological data for this exact enantiomer is limited, we apply the Precautionary Principle , extrapolating from the structural class of Boc-protected cyclic amines.
Table 1: Consolidated Hazard Profile
| Parameter | Classification | Operational Implication |
| Physical State | Viscous Oil / Low-melting Solid | High risk of surface adhesion and transfer to gloves/equipment. |
| Skin Corrosion | Category 2 (Irritant) | Lipophilic nature allows skin penetration; prolonged contact causes dermatitis. |
| Eye Damage | Category 2A (Severe Irritant) | Basic amines can cause corneal opacity; immediate rinsing is critical. |
| STOT-SE | Category 3 (Respiratory) | Inhalation of aerosols/vapors triggers mucosal inflammation. |
| Reactivity | Acid-Sensitive | CRITICAL: Decomposes in strong acids to release Isobutylene gas and CO₂ (pressure hazard). |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation dynamics of lipophilic amines. Standard latex gloves are insufficient due to poor organic solvent resistance.
Hand Protection: The Double-Barrier System
Recommendation: Double-gloving with Nitrile.
-
Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).
-
Outer Layer: 5-8 mil (0.12 - 0.20 mm) Nitrile or Chloroprene (Chemical barrier).
-
Scientific Rationale: The Boc moiety acts as a "grease" allowing the molecule to permeate glove micropores. Double gloving provides a "breakthrough buffer." If the outer glove is splashed, it can be doffed immediately without exposing the skin.
Eye & Face Protection
Recommendation: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Rationale: Safety glasses with side shields are inadequate for liquid handling. Viscous oils can "whip" from pipettes or syringes. Goggles form a seal that prevents liquid entry from indirect angles.
Respiratory Protection
Primary Control: Chemical Fume Hood (Certified). Secondary (Emergency Only): Half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG).
Operational Safety Logic (Visualization)
The following diagram illustrates the decision-making workflow for handling this compound, integrating engineering controls with PPE.
Caption: Operational workflow emphasizing the critical waste segregation step to prevent gas evolution.
Step-by-Step Operational Protocols
Protocol A: Weighing and Transfer
Context: The viscous nature of the oil makes static weighing difficult and increases spill risk.
-
Preparation: Place a disposable absorbent mat (bench protector) inside the fume hood.
-
Taring: Tare the receiving flask (not the spatula).
-
Transfer:
-
Use a glass pasteur pipette or a positive-displacement pipette. Avoid needles if possible to reduce puncture risk.
-
Why: The oil adheres to plastic tips; glass allows for better flow control and is easier to rinse.
-
-
Decontamination: Immediately rinse the pipette with Ethyl Acetate or DCM into a dedicated liquid waste container inside the hood before removing it from the containment area.
Protocol B: Spill Management
Context: A spill of 5mL or less inside the hood.
-
Alert: Announce the spill to nearby personnel.
-
Absorb: Cover immediately with vermiculite or spill pads.
-
Neutralize: Wipe the area with a mild dilute acid (e.g., 5% citric acid) followed by water.
-
Why: The amine is basic; mild acid helps solubilize and neutralize residues for easier cleaning.
-
-
Disposal: Collect all solid waste into a sealed bag labeled "Hazardous Waste - Amine Contaminated."
Disposal & Decontamination[1]
The Golden Rule: Never mix Boc-protected amine waste with concentrated strong acids (HCl, TFA, H₂SO₄) in a sealed container.
-
Risk: Rapid gas evolution can pressurize and rupture waste containers (the "waste bottle bomb" effect).
-
Procedure:
-
Segregate waste into "Organic - Non-Halogenated" or "Organic - Halogenated" streams.
-
Ensure the pH of the waste stream is Neutral or Basic (pH
7).
-
References
-
Fisher Scientific. (2024).[3] Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine. Retrieved from
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from
-
American Chemical Society (ACS). (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities. Organic Process Research & Development. Retrieved from
-
Ansell. (2022).[4] Chemical Glove Resistance Guide (Permeation & Degradation). Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
